Galocitabine
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27)/t8-,13-,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYPSLDUBVTDIS-FUOMVGGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154189 | |
| Record name | Galocitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124012-42-6 | |
| Record name | Galocitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124012-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galocitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124012426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galocitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALOCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9788XI79O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gemcitabine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query for "Galocitabine" yielded no specific results related to a mechanism of action in cancer cells. The information presented here pertains to Gemcitabine (2′,2′-difluorodeoxycytidine, dFdC) , a structurally similar and widely studied chemotherapeutic agent, which is presumed to be the intended subject of the query.
Executive Summary
Gemcitabine is a nucleoside analog of deoxycytidine that exhibits potent antitumor activity against a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] It functions as a prodrug that, upon cellular uptake and intracellular phosphorylation, disrupts DNA synthesis and induces apoptosis.[3] Its unique mechanism involves a dual action on DNA replication and a "self-potentiating" process that enhances its own efficacy. This guide provides a detailed examination of the molecular pharmacology of Gemcitabine, including its cellular transport, metabolic activation, cytotoxic mechanisms, and relevant experimental data.
Cellular Pharmacology and Metabolism
The journey of Gemcitabine from administration to cytotoxic action involves several critical steps: cellular uptake, enzymatic activation, and eventual inactivation.
Cellular Uptake
As a hydrophilic molecule, Gemcitabine cannot passively diffuse across the cell membrane. Its entry into cancer cells is mediated by a panel of specialized membrane nucleoside transporters.[4] Both sodium-independent (equilibrative nucleoside transporters, hENTs) and sodium-dependent (concentrative nucleoside transporter, hCNTs) mechanisms are responsible for its transport into the cytoplasm.[1][5][6] The expression levels of these transporters, particularly hENT1, can significantly influence a cell's sensitivity to Gemcitabine.
Metabolic Activation Pathway
Once inside the cell, Gemcitabine (dFdC) must be converted into its active phosphorylated metabolites. This is a sequential process catalyzed by intracellular kinases:
-
Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting Gemcitabine to gemcitabine monophosphate (dFdCMP).[1][5][6][7][8]
-
Diphosphorylation: UMP-CMP kinase subsequently phosphorylates dFdCMP to form gemcitabine diphosphate (dFdCDP).[1][5]
-
Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the primary active metabolite, gemcitabine triphosphate (dFdCTP).[1][5]
Inactivation
The primary route of Gemcitabine inactivation is deamination by the enzyme cytidine deaminase (CDA), which converts it into the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU).[4][5][8][9] This can occur both intracellularly and extracellularly.
Caption: Metabolic activation and mechanism of action of Gemcitabine.
Core Mechanism of Cytotoxicity
Gemcitabine's anticancer effects are primarily driven by the actions of its two active metabolites, dFdCDP and dFdCTP, which collectively halt DNA synthesis and induce programmed cell death.
Inhibition of Ribonucleotide Reductase (Self-Potentiation)
The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[7][9][10][11][12] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, most importantly deoxycytidine triphosphate (dCTP).[7][9][12]
This creates a "self-potentiating" feedback loop: the reduction in endogenous dCTP levels decreases competition for the triphosphate metabolite, dFdCTP, thereby increasing its incorporation into DNA.[3][5][7]
DNA Incorporation and Masked Chain Termination
The triphosphate metabolite, dFdCTP, structurally mimics dCTP and competes with it for incorporation into the elongating strand of DNA by DNA polymerases.[8][9][10][11][13] The incorporation of dFdCTP is the primary cause of cytotoxicity.[3]
A unique feature of Gemcitabine is its mechanism of "masked chain termination" . After dFdCTP is incorporated into the DNA strand, DNA polymerase is able to add one additional deoxynucleotide before synthesis is arrested.[3][7][10] This subsequent nucleotide effectively "masks" the incorporated Gemcitabine analog, making it difficult for the cell's proofreading exonuclease enzymes to recognize and excise the foreign nucleotide.[3][7] This results in an irreparable error that leads to the inhibition of DNA synthesis and ultimately triggers apoptosis.[5][10]
Quantitative Data Summary
The efficacy of Gemcitabine has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: Preclinical Efficacy and Kinetic Data
| Parameter | Value | Cell Line / System | Source |
| IC50 (DNA Synthesis) | 10 µM | MCF7 Breast Cancer Cells | [14] |
| IC50 (In Vitro Replication) | 3 µM (dFdCTP) | SV40 DNA Replication Assay | [14] |
| Incorporation Efficiency | 432-fold lower than dCTP | Human DNA Polymerase γ | [13] |
Table 2: Clinical Trial Outcomes (Pancreatic Cancer)
| Trial / Comparison | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Source |
| Phase III vs 5-FU | Gemcitabine | 5.65 months | - | [15] |
| 5-Fluorouracil | 4.41 months | - | [15] | |
| GAMMA Trial | Gemcitabine + Placebo | 7.2 months | 3.7 months | [16] |
| Neoadjuvant (CSGO-HBP-015) | Gemcitabine + nab-paclitaxel | - | 14.0 months | [17] |
| Gemcitabine + S-1 | - | 9.0 months | [17] | |
| Phase 1b (PEGPH20 Combo) | Gemcitabine + PEGPH20 | - | - | [18] |
| Overall Response Rate | 42% | [18] | ||
| Response in High-HA Patients | 64% | [18] |
Key Experimental Protocols
The elucidation of Gemcitabine's mechanism of action relies on a variety of established laboratory techniques.
Cell Viability and Cytotoxicity Assays
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cancer cells (e.g., A549 lung cancer cells) are seeded in 96-well plates and incubated with varying concentrations of Gemcitabine for a specified period (e.g., 72 hours).[6] The MTT reagent is then added, which is converted by viable cells into a purple formazan product. The absorbance of the dissolved formazan is measured, which is proportional to the number of living cells.[6]
-
Application: To determine the IC50 (the concentration of drug required to inhibit cell growth by 50%) and assess the overall cytotoxic efficacy of the drug.
Cellular Uptake Analysis
-
Methodology: To visualize and quantify drug uptake, Gemcitabine can be conjugated to a fluorescent molecule (e.g., FITC). Cells (e.g., A549) are incubated with the fluorescent conjugate.[6][19] Cellular uptake is then visualized using fluorescence microscopy and quantified by flow cytometry, which measures the fluorescence intensity of individual cells.[6][19]
-
Application: To study the role of transporters in drug accumulation and to evaluate novel delivery strategies (e.g., cell-penetrating peptides).
In Vitro DNA Replication Assays
-
Methodology: A cell-free system, such as one using the SV40 origin of replication and a purified DNA synthesome (a multi-protein replication complex) from cancer cells (e.g., MCF7), is employed.[14] The assay mixture contains the necessary components for DNA synthesis, including radiolabeled nucleotides. The reaction is initiated in the presence of varying concentrations of dFdCTP. The resulting DNA products are separated by agarose gel electrophoresis and visualized by autoradiography.[14]
-
Application: To directly assess the inhibitory effect of Gemcitabine's active metabolite on the DNA replication machinery, independent of cellular uptake and metabolism.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Conclusion
Gemcitabine's efficacy as an anticancer agent is rooted in its multifaceted mechanism of action. As a deoxycytidine analog, it exploits cellular nucleoside transport and metabolic pathways to generate active metabolites. These metabolites then execute a dual-pronged attack: depleting the necessary building blocks for DNA synthesis through RNR inhibition while simultaneously incorporating into DNA, causing irreparable damage via a unique masked chain termination mechanism. This intricate process ultimately leads to cell cycle arrest and apoptosis. A thorough understanding of this mechanism is critical for optimizing its clinical use, overcoming resistance, and designing rational combination therapies.
References
- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cellular pharmacology of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. A phase 3 randomized, double-blind, placebo-controlled trial of ganitumab or placebo in combination with gemcitabine as first-line therapy for metastatic adenocarcinoma of the pancreas: the GAMMA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Results of a Randomized Clinical Study of Gemcitabine Plus Nab-Paclitaxel Versus Gemcitabine Plus S-1 as Neoadjuvant Chemotherapy for Resectable and Borderline Resectable Pancreatic Ductal Adenocarcinoma (RCT, CSGO-HBP-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Halozyme Therapeutics, Inc.'s Phase 1b Clinical Trial of PEGPH20 With Gemcitabine Indicates Positive Activity Against Pancreatic Cancer - BioSpace [biospace.com]
- 19. researchgate.net [researchgate.net]
The Early Discovery and Development of Galocitabine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galocitabine (Ro 09-1390) is a fluoropyrimidine carbamate that was developed as an oral prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. The rationale behind the development of this compound was to improve upon the therapeutic index of existing fluoropyrimidines by reducing their gastrointestinal toxicity. This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its mechanism of action, synthesis, and available preclinical data.
Mechanism of Action
This compound is designed to be metabolically converted to the active anticancer agent 5-fluorouracil (5-FU). As a prodrug, this compound is sequentially metabolized to 5'-deoxy-5-fluorocytidine (5'-DFCR), then to 5'-deoxy-5-fluorouridine (5'-DFUR), and finally to 5-FU. The cytotoxic activity of 5-FU is achieved through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By forming a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) blocks the synthesis of dTMP, leading to a "thymineless death" of rapidly dividing cancer cells.
Figure 1: Metabolic activation pathway of this compound to its active metabolite, which inhibits thymidylate synthase.
Synthesis of this compound
This compound is chemically known as N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine. While specific, detailed industrial synthesis protocols for this compound are not widely published, the general synthesis of N4-acyl-5'-deoxy-5-fluorocytidine compounds provides a likely pathway. This typically involves the acylation of the N4 amino group of a protected 5'-deoxy-5-fluorocytidine derivative. A plausible synthesis route starts from 2',3'-diacetate-5'-deoxy-5-fluorocytosine.
The synthesis of N4-acyl-5'-deoxy-5-fluorocytidine compounds can be a multi-step process that may involve:
-
Protection of the hydroxyl groups of the sugar moiety.
-
Introduction of the 5-fluorocytosine base.
-
Acylation of the N4 position of the cytosine ring.
-
Deprotection of the sugar hydroxyl groups.
Figure 2: A generalized workflow for the synthesis of this compound.
Preclinical Development
Preclinical studies on this compound focused on its potential to offer a better safety profile compared to its parent compound, 5'-DFUR.
In Vivo Efficacy and Toxicity
A key preclinical study utilized a Lewis lung carcinoma mouse model to compare the antitumor activity and intestinal toxicity of orally administered this compound and 5'-DFUR. The rationale was that the N4-trimethoxybenzoyl group would prevent the premature conversion of the prodrug to 5-FU in the gastrointestinal tract, thereby reducing local toxicity.
Experimental Design:
-
Animal Model: Mice bearing Lewis lung carcinoma.
-
Treatment Groups:
-
Control (vehicle)
-
5'-DFUR (oral administration)
-
This compound (Ro 09-1390) (oral administration)
-
-
Endpoints:
-
Tumor growth inhibition
-
Concentrations of 5-FU in tumor tissue and intestinal tract
-
Assessment of intestinal mucosal damage and diarrhea
-
Survival time
-
The study found that while both this compound and 5'-DFUR produced similar concentrations of 5-FU in tumor tissues, this compound administration led to significantly lower levels of 5-FU in the intestinal tract. This resulted in reduced intestinal mucosal damage and diarrhea in the this compound-treated group. Consequently, mice could tolerate higher and more prolonged daily doses of this compound, leading to longer survival times.
Table 1: Summary of Preclinical Findings (Qualitative)
| Parameter | 5'-DFUR | This compound (Ro 09-1390) |
| Antitumor Activity | Effective | Similarly Effective |
| 5-FU in Tumor | Substantial | Similar to 5'-DFUR |
| 5-FU in Intestine | Substantial | Significantly Lower |
| Intestinal Toxicity | High (diarrhea, mucosal damage) | Low |
| Maximum Tolerated Dose | Lower | Higher |
| Survival Benefit | Significant | More Significant |
Note: Specific quantitative data from these preclinical studies, such as IC50 values from in vitro cytotoxicity assays and detailed pharmacokinetic parameters (Cmax, Tmax, AUC), are not publicly available.
Clinical Development
This compound progressed to Phase III clinical trials in Japan for the treatment of cancer. However, the development of the drug was ultimately discontinued. The specific reasons for the discontinuation and the detailed results from these Phase III trials have not been widely published in publicly accessible literature.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
While specific IC50 values for this compound are not available, a general protocol for assessing the in vitro cytotoxicity of a 5-FU prodrug would typically involve the following steps:
-
Cell Culture: A panel of human cancer cell lines would be cultured in appropriate media and conditions.
-
Drug Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with the various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Lewis Lung Carcinoma Model (General Protocol)
-
Cell Preparation: Lewis lung carcinoma (LLC) cells are cultured and harvested.
-
Tumor Implantation: A specific number of LLC cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Randomization and Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. Oral administration of this compound, 5'-DFUR, or vehicle is initiated according to the study design (e.g., daily for a specified number of days).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors and intestinal tissues can be harvested for analysis of 5-FU concentrations.
HPLC Analysis of 5-FU and Metabolites (General Protocol)
-
Sample Preparation: Plasma or tissue homogenates are subjected to a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
Extraction: The supernatant is then subjected to liquid-liquid or solid-phase extraction to isolate 5-FU and its metabolites.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the different compounds.
-
Detection: The eluted compounds are detected using a UV detector at a specific wavelength (e.g., 260 nm).
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard curve.
An In-Depth Technical Guide to the Solubility and Stability Testing of Galocitabine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide to the methodologies for determining the solubility and stability of the nucleoside analog galocitabine. Due to the limited publicly available data for this compound, this guide leverages established principles for pharmaceutical analysis and data from the closely related compound, gemcitabine, to illustrate best practices and potential outcomes. All experimental protocols should be adapted and validated for the specific compound and formulation.
Introduction to this compound
This compound is a nucleoside analog with potential as an anticancer and antiviral agent. As a prodrug, it is expected to be converted to its active metabolites within the target cells, where it can interfere with nucleic acid synthesis. The development of a successful pharmaceutical product hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide outlines the core experimental protocols and data presentation standards for the comprehensive assessment of this compound.
Solubility Testing
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Solubility studies are essential to identify suitable solvent systems for formulation development and to understand the dissolution characteristics of the drug.
Equilibrium Solubility Determination
Equilibrium solubility is determined by adding an excess of the solid drug to a given solvent and allowing the system to reach equilibrium. The concentration of the dissolved drug is then measured.
Experimental Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, and various buffer systems).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.
Data Presentation: this compound Solubility
The following table illustrates how solubility data for this compound should be presented. Note: The data presented here is illustrative and based on typical values for nucleoside analogs like gemcitabine.
| Solvent System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Purified Water | ~7.0 | 25 | ~15-20 |
| 0.1 N HCl | 1.2 | 37 | > 30 |
| Phosphate Buffer | 5.0 | 37 | ~16 |
| Phosphate Buffer (PBS) | 7.4 | 37 | ~15 |
| 0.1 N NaOH | 13.0 | 37 | ~15-16 |
| Ethanol | N/A | 25 | < 1 |
| Methanol | N/A | 25 | Slightly Soluble |
| Acetonitrile | N/A | 25 | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 5 |
Data based on general characteristics of nucleoside analogs and publicly available information on gemcitabine.[1][2]
Stability Testing
Stability testing is crucial to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies establish a re-test period for the drug substance or a shelf life for the drug product.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[3][4][5] This information is vital for developing stability-indicating analytical methods.
Experimental Protocol:
Forced degradation studies should be performed on a solution of this compound (e.g., 1 mg/mL).[6]
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room or elevated temperature.
-
Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.[7]
-
Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 70°C).[8]
-
Photolytic Degradation: Expose the drug solution to light according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[4]
Samples should be analyzed at various time points to determine the extent of degradation.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Illustrative HPLC Method Parameters (based on gemcitabine analysis): [9][11]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., 270-280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Data Presentation: Forced Degradation of this compound
The results of forced degradation studies should be summarized in a table. Note: The data below is hypothetical and for illustrative purposes.
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | Number of Degradants | Major Degradant Peak (RT, min) |
| 0.1 N HCl | 24 h | 80 | 85.2 | 2 | 4.5 |
| 0.1 N NaOH | 8 h | 60 | 78.5 | 3 | 3.8, 5.2 |
| 10% H₂O₂ | 24 h | 25 | 90.1 | 1 | 6.1 |
| Thermal (Dry Heat) | 48 h | 70 | 95.8 | 1 | 7.3 |
| Photolytic | 7 days | 25 | 98.2 | 0 | - |
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted according to ICH guidelines (e.g., Q1A(R2)) to establish the shelf life.[4]
Experimental Protocol:
-
Batch Selection: Use at least three primary batches of the drug substance or product.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested: Appearance, assay, degradation products, and other relevant physicochemical properties.
Data Presentation: Long-Term Stability of this compound
The data should be presented in a tabular format for each batch and storage condition. Note: The data below is hypothetical and for illustrative purposes.
Batch No.: XXXXXX, Storage Condition: 25°C/60% RH
| Time Point (Months) | Appearance | Assay (%) | Total Degradants (%) |
| 0 | White to off-white powder | 100.1 | < 0.1 |
| 3 | Conforms | 99.8 | 0.15 |
| 6 | Conforms | 99.5 | 0.21 |
| 12 | Conforms | 99.2 | 0.35 |
| 24 | Conforms | 98.5 | 0.52 |
Visualizations
Signaling and Metabolic Pathways
As a nucleoside analog prodrug, this compound is expected to undergo intracellular phosphorylation to its active forms, which then interfere with DNA and RNA synthesis. The metabolic pathway of the related compound, gemcitabine, provides a model for this process.[12][13][14][15]
Caption: Proposed metabolic activation pathway of this compound.
Experimental Workflows
The following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a pharmaceutical product. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for this critical aspect of drug development. While leveraging knowledge from related compounds like gemcitabine is a valuable starting point, it is imperative that these methodologies are specifically adapted and validated for this compound to ensure the generation of accurate and reliable data for regulatory submissions and formulation design.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. JP2012017308A - Gemcitabine aqueous solution formulation - Google Patents [patents.google.com]
- 3. acdlabs.com [acdlabs.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular pharmacology of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Odyssey of Galocitabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of Galocitabine (Gemcitabine), a crucial nucleoside analog in cancer therapy. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, presents key quantitative data in a structured format, outlines experimental protocols for its study, and visualizes its complex biological journey.
Introduction to this compound Metabolism
This compound, a prodrug, requires intracellular activation to exert its cytotoxic effects. Its metabolic pathway is a critical determinant of its efficacy and toxicity, involving a delicate balance between anabolic activation and catabolic inactivation pathways. Understanding these processes is paramount for optimizing its therapeutic use and developing novel drug delivery strategies.
The Metabolic Pathway of this compound
The metabolic journey of this compound can be broadly categorized into cellular uptake, activation, inactivation, and elimination.
Cellular Uptake: Being a hydrophilic molecule, this compound cannot passively diffuse across cell membranes. Its entry into cells is primarily mediated by human nucleoside transporters (hNTs), including equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs).
Activation (Anabolic Pathway): Once inside the cell, this compound is sequentially phosphorylated by intracellular kinases to its active metabolites. This process is initiated by deoxycytidine kinase (dCK), which converts this compound to its monophosphate form, gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in the activation cascade. Subsequently, other kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, further phosphorylate dFdCMP to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), respectively.[1][2] These phosphorylated metabolites are the active cytotoxic agents.
Inactivation (Catabolic Pathway): The primary route of this compound inactivation is through deamination by the enzyme cytidine deaminase (CDA), which is ubiquitously expressed in various tissues, including the liver, blood, and kidneys.[2][3] CDA converts this compound to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1][3] This rapid inactivation in the plasma contributes to the short half-life of the parent drug.[4]
Mechanism of Action: The active metabolite, dFdCTP, competitively inhibits DNA polymerase, leading to its incorporation into the growing DNA strand. This results in "masked chain termination," where after the incorporation of one more nucleotide, DNA synthesis is halted, ultimately inducing apoptosis.[5][6] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication.[3]
Quantitative Pharmacokinetic and Enzyme Kinetic Data
The following tables summarize key quantitative data related to the pharmacokinetics and enzyme kinetics of this compound and its metabolites.
Table 1: Pharmacokinetic Parameters of this compound and dFdU in Humans
| Parameter | This compound | dFdU | Reference(s) |
| Plasma Half-life (t½) | 5 - 20 minutes (short infusion) | 2 - 24 hours | [3][4] |
| Clearance (CL) | 2.7 L/min (population mean) | 0.04 L/min (population mean) | [7] |
| Volume of Distribution (Vc) | 15 L (population mean) | 46 L (population mean) | [7] |
| Peak Plasma Concentration (Cmax) at 1000 mg/m² | ~32 µM | - | [3] |
| Peak Plasma Concentration (Cmax) at 1250 mg/m² | ~53-70 µM | - | [3] |
| Excretion | <10% in urine as parent drug | ~89% of recovered dose in urine | [2] |
Table 2: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme | Substrate | Km (µM) | Reference(s) |
| Deoxycytidine Kinase (dCK) | This compound | 4.6 | [2][8] |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | [2][8] |
| Cytidine Deaminase (CDA) | This compound | 95.7 | [8] |
| Cytidine Deaminase (CDA) | Cytidine | 46.3 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the metabolic pathway of this compound.
Quantification of this compound and its Metabolites in Biological Samples using LC-MS/MS
This protocol describes a common method for the simultaneous quantification of this compound (dFdC), its inactive metabolite (dFdU), and its active triphosphate metabolite (dFdCTP) in biological matrices such as plasma and tissue homogenates.[9][10]
4.1.1. Sample Preparation (Tissue)
-
Weigh approximately 10-20 mg of frozen tissue.
-
Homogenize the tissue in a suitable ice-cold extraction buffer (e.g., methanol/water).
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to precipitate proteins.
-
Collect the supernatant containing the analytes.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
4.1.2. Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A porous graphitic carbon column or a polar C18 column is often used for separation.[6][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the analytes in the samples.
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.[4][11]
4.2.1. Cell Culture and Seeding
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells per well).
-
Incubate the plates overnight to allow for cell attachment.
4.2.2. Drug Treatment
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include control wells with medium only.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
4.2.3. Cell Viability Assessment (MTT Assay)
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizing the Metabolic Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.
Caption: Metabolic pathway of this compound (dFdC).
Caption: Experimental workflows for studying this compound metabolism.
References
- 1. ClinPGx [clinpgx.org]
- 2. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
Galocitabine: Unraveling the Elusive Target and Mechanism of a Discontinued Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galocitabine, a nucleoside analogue once under development as a potential anticancer therapeutic, presents a challenging case study in drug target identification and validation. Publicly available data on this compound is sparse, with its development having been discontinued. While it is cataloged as a Thymidylate Synthase (TYMS) inhibitor, a comprehensive body of evidence, including detailed preclinical and clinical data, is not readily accessible in the public domain. This technical guide aims to consolidate the available information on this compound's putative target and mechanism of action, drawing necessary but cautious parallels with the well-characterized related compound, gemcitabine, to provide a conceptual framework for its intended therapeutic strategy. The significant gaps in the data for this compound itself, however, preclude a detailed exposition of its target validation and experimental protocols.
Putative Target Identification: Thymidylate Synthase
This compound is classified as an inhibitor of Thymidylate Synthase (TYMS)[1]. TYMS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TYMS, the pool of available dTMP is depleted, leading to an imbalance in deoxynucleotide triphosphates (dNTPs) and subsequent disruption of DNA replication and repair. This disruption preferentially affects rapidly proliferating cells, such as cancer cells, ultimately inducing cell cycle arrest and apoptosis.
The Thymidylate Synthase Pathway
The proposed mechanism of action for a TYMS inhibitor like this compound would involve its intracellular conversion to an active metabolite that interferes with the dTMP synthesis pathway.
Caption: Proposed inhibitory action of this compound on the Thymidylate Synthase pathway.
Mechanistic Parallels with Gemcitabine: A Necessary Caveat
Given the limited specific data for this compound, examining the mechanism of the structurally related and extensively studied drug, gemcitabine, can offer insights into the potential pathways this compound might have been designed to exploit. It is crucial to emphasize that this is a conceptual parallel and not a direct substitution of data.
Gemcitabine, a deoxycytidine analogue, undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) inhibits RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This action depletes the intracellular pool of deoxyribonucleotides required for DNA synthesis.
-
Inhibition of DNA Synthesis: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerases. The incorporation of dFdCTP leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed, ultimately halting DNA replication.
Gemcitabine's Dual Mechanism of Action
The following diagram illustrates the established mechanism of action for gemcitabine, which provides a potential, though unconfirmed, framework for understanding the intended actions of a nucleoside analogue like this compound.
Caption: The dual mechanism of action of Gemcitabine, a related nucleoside analogue.
Data Presentation: A Void in Quantitative Analysis
A thorough search of publicly accessible scientific literature and drug development databases did not yield specific quantitative data for this compound that would allow for a structured comparison. To fulfill the core requirement of data presentation in tables, the following templates are provided to illustrate the types of data that would be essential for a comprehensive technical guide. It must be stressed that the values in these tables are placeholders and do not represent actual experimental data for this compound.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Pancreatic Cancer | Panc-1 | Data N/A |
| Non-Small Cell Lung | A549 | Data N/A |
| Breast Cancer | MCF-7 | Data N/A |
| Colon Cancer | HCT116 | Data N/A |
Table 2: Hypothetical Enzymatic Inhibition by Active this compound Metabolite
| Enzyme Target | Assay Type | Ki (nM) |
| Thymidylate Synthase | e.g., Spectrophotometric | Data N/A |
Experimental Protocols: A Methodological Gap
Detailed experimental protocols for the target identification and validation of this compound are not available in the public domain. However, standard methodologies would likely have been employed. Below are generalized outlines of key experiments that would be fundamental to this process.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound or its active metabolites to TYMS within intact cells.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Generalized Protocol:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration.
-
Harvest cells, lyse, and subject the lysates to a temperature gradient.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction for the presence of TYMS using Western blotting or mass spectrometry.
-
Plot the amount of soluble TYMS as a function of temperature to determine the melting curve and assess any thermal shift induced by this compound.
In Vitro Cytotoxicity Assay: MTT or CellTiter-Glo® Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Generalized Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for a period of 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent to the wells.
-
Incubate to allow for the formation of formazan crystals (MTT) or generation of a luminescent signal.
-
Solubilize the formazan crystals and measure the absorbance, or measure the luminescence.
-
Calculate cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Target Validation
The logical flow for validating a drug target is a multi-step process, from initial hypothesis to in vivo confirmation.
Caption: A generalized workflow for the validation of a drug target.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Galocitabine Treatment in Cell Culture
Introduction
Galocitabine is a nucleoside analogue and a promising chemotherapeutic agent. As a prodrug, it requires intracellular phosphorylation to become active. Its mechanism of action, similar to the well-studied cytidine analogue Gemcitabine, involves the disruption of DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in a cell culture setting, including methods for assessing cytotoxicity, apoptosis, and cell cycle distribution. The protocols are based on established methodologies for the related compound Gemcitabine and should be optimized for the specific cell line and experimental conditions used.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism following its transport into the cell and subsequent phosphorylation into its active diphosphate and triphosphate forms.[2][3] The triphosphate form is incorporated into the DNA strand during replication, leading to "masked chain termination" where, after the incorporation of one more deoxynucleotide, DNA polymerases cannot proceed.[2][4] This action, primarily occurring during the S-phase of the cell cycle, results in DNA damage and replication stress.[5][6] The diphosphate form inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[1][2] This depletion of the deoxynucleotide pool potentiates the incorporation of the triphosphate form into DNA.[1] The resulting DNA damage and replication fork stalling activate DNA damage response pathways, including the ATM/ATR and Chk1/Chk2 signaling cascades, which can trigger cell cycle arrest and apoptosis.[7][8]
Key Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Metabolites [label="Active Metabolites\n(diphosphate & triphosphate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RR [label="Ribonucleotide\nReductase", fillcolor="#FBBC05", fontcolor="#202124"]; dNTPs [label="dNTP Pool", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Polymerase [label="DNA Polymerase", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage &\nReplication Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM / ATR\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chk1_Chk2 [label="Chk1 / Chk2\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(S-Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Active_Metabolites [label="Intracellular\nPhosphorylation", style=dashed, color="#5F6368", fontcolor="#202124"]; Active_Metabolites -> RR [label="Inhibition", color="#EA4335"]; RR -> dNTPs [label="Production", style=dashed, color="#5F6368", fontcolor="#202124"]; Active_Metabolites -> DNA_Polymerase [label="Incorporation\ninto DNA", color="#EA4335"]; dNTPs -> DNA_Synthesis [style=dashed, color="#5F6368", fontcolor="#202124"]; DNA_Polymerase -> DNA_Synthesis [style=dashed, color="#5F6368", fontcolor="#202124"]; DNA_Synthesis -> DNA_Damage; DNA_Damage -> ATM_ATR; ATM_ATR -> Chk1_Chk2; Chk1_Chk2 -> Cell_Cycle_Arrest; Chk1_Chk2 -> Apoptosis; Cell_Cycle_Arrest -> Apoptosis [style=dashed, color="#5F6368", fontcolor="#202124"]; } caption: "this compound's Mechanism of Action and Signaling Pathway."
Experimental Protocols
Cell Culture and Seeding
A detailed protocol for the initial steps of cell culture and seeding for subsequent experiments.
-
Cell Line Selection: Choose a cell line appropriate for the research question. Many cancer cell lines, such as pancreatic (e.g., MIA-PaCa-2, AsPC-1), lung (e.g., H2009), and leukemia (e.g., CEM), have been used to study Gemcitabine.[4][9][10]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Seeding Density: The optimal seeding density will vary by cell line and the specific assay. For a 96-well plate cytotoxicity assay, a starting density of 1 x 10^4 cells per well is a common starting point.[12] For larger formats like 6-well plates used for cell cycle analysis, higher cell numbers will be required.
This compound Preparation and Treatment
This section outlines the preparation and application of this compound to the cultured cells.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Aliquot and store at -20°C.[11]
-
Working Concentrations: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.001 µM to 10 µM) to determine the optimal dose for the desired effect.[12]
-
Treatment Duration: The incubation time with this compound can vary. A 6-hour pulse treatment is often used to mimic clinical administration, followed by a wash and incubation in a drug-free medium.[5] Continuous exposure for 24 to 72 hours is also common.[12][13]
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture & Seeding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Galocitabine_Treatment [label="this compound Treatment\n(Varying Concentrations & Durations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Perform Assays", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTS/MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(e.g., TUNEL, Flow Cytometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(e.g., Flow Cytometry with PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Culture; Cell_Culture -> Galocitabine_Treatment; Galocitabine_Treatment -> Incubation; Incubation -> Assays; Assays -> Cytotoxicity; Assays -> Apoptosis; Assays -> Cell_Cycle; Cytotoxicity -> Data_Analysis; Apoptosis -> Data_Analysis; Cell_Cycle -> Data_Analysis; Data_Analysis -> End; } caption: "General Experimental Workflow for this compound Treatment."
Cytotoxicity Assay (MTS/MTT)
This protocol is for determining the concentration of this compound that inhibits cell growth.
-
Procedure: After the desired treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.[12]
-
Incubation: Incubate the plate for a specified time (typically 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
| Cell Line | Drug | IC50 Value | Reference |
| Pancreatic Cancer Lines | Gemcitabine | Varies with Bcl-2 content | [9] |
| Lymphoblastoid Lines | Gemcitabine | Varies with gene expression | [14] |
Apoptosis Assay
These methods are used to quantify the extent of programmed cell death induced by this compound.
-
TUNEL Assay: The TdT-mediated dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[10][15] Cells can be analyzed by fluorescence microscopy or flow cytometry. An increase in the percentage of TUNEL-positive cells indicates an increase in apoptosis.[15]
-
Flow Cytometry for SubG1 Population: Apoptotic cells have fragmented DNA, which leads to a lower DNA content than cells in the G1 phase.[16] By staining with a DNA-binding dye like propidium iodide (PI) and analyzing with a flow cytometer, the percentage of cells in the subG1 population can be quantified as a measure of apoptosis.[10][17]
| Assay | Parameter Measured | Typical Result with Gemcitabine | Reference |
| TUNEL | DNA Fragmentation | Increased TUNEL-positive cells | [10][15] |
| Flow Cytometry | SubG1 Cell Population | Increase in the subG1 fraction | [10][17] |
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.
-
Cell Preparation: Harvest and fix the cells in cold ethanol.
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide (PI).[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.[16][18]
-
Data Analysis: The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.[16] Gemcitabine treatment is expected to cause an accumulation of cells in the S phase.[5][6][19]
| Cell Phase | Control Cells (Typical %) | Gemcitabine-Treated Cells (Typical %) | Reference |
| G1 | 65.1% | 28.6% | [17] |
| S | Varies | Increased percentage | [5][19] |
| G2/M | Varies | May increase | [10] |
| SubG1 | 14.1% | 42.6% | [17] |
Logical Relationship Diagram
// Nodes Input [label="Input:\nthis compound Treatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Uptake [label="Cellular Uptake & Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Incorp [label="Incorporation into DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; RR_Inhib [label="Ribonucleotide Reductase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase_Arrest [label="S-Phase Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Induction [label="Apoptosis Induction", fillcolor="#F1F3F4", fontcolor="#202124"]; Output [label="Output:\nInhibition of Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Input -> Cellular_Uptake; Cellular_Uptake -> Mechanism; Mechanism -> DNA_Incorp; Mechanism -> RR_Inhib; DNA_Incorp -> Cellular_Response; RR_Inhib -> Cellular_Response; Cellular_Response -> S_Phase_Arrest; Cellular_Response -> Apoptosis_Induction; S_Phase_Arrest -> Output; Apoptosis_Induction -> Output; } caption: "Logical flow of this compound's effect on cells."
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Gemcitabine-induced programmed cell death (apoptosis) of human pancreatic carcinoma is determined by Bcl-2 content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short versus continuous gemcitabine treatment of non-small cell lung cancer in an in vitro cell culture bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Pharmacodynamic characterization of gemcitabine cytotoxicity in an in vitro cell culture bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Galocitabine in In Vivo Animal Studies
A critical lack of publicly available data prevents the creation of detailed application notes and protocols for the in vivo use of galocitabine in animal studies. Extensive searches for preclinical data, including dosage, administration routes, efficacy, and toxicity of this compound in animal cancer models, did not yield sufficient information to provide researchers, scientists, and drug development professionals with reliable and detailed guidance.
The vast majority of search results referred to gemcitabine, a structurally related but distinct chemotherapeutic agent. While the experimental design for gemcitabine in animal models could offer a general framework, the significant differences in the chemical structure between the two compounds mean that dosage, efficacy, and toxicity profiles are not interchangeable. Extrapolating data from gemcitabine to this compound would be scientifically unsound and potentially lead to inaccurate and unsafe experimental practices.
One document from the U.S. Food and Drug Administration (FDA) provided some toxicological data for a compound with an internal designation that could potentially be related to this compound. However, this document did not explicitly identify the compound as this compound and the studies described were not in the context of cancer research, making the dosage information irrelevant for the intended audience of these application notes.
Therefore, until specific preclinical data for this compound becomes publicly accessible, it is not possible to provide the following critical components of the requested application notes and protocols:
-
Quantitative Data Tables: No data is available to summarize dosages, treatment schedules, and outcomes in various animal models.
-
Detailed Experimental Protocols: The absence of published studies means that methodologies for preparation, administration, and monitoring of this compound in animals cannot be described.
-
Signaling Pathway and Workflow Diagrams: Without information on the specific molecular targets and mechanism of action of this compound in cancer models, any depiction of signaling pathways or experimental workflows would be purely speculative.
Researchers interested in conducting in vivo studies with this compound are strongly advised to perform their own dose-finding and toxicity studies to establish a safe and effective therapeutic window in their chosen animal model and cancer type. Collaboration with the developing or manufacturing entity of this compound may be necessary to obtain the required preclinical data.
Application Note: Development of Galocitabine-Resistant Cell Line Models for Oncological Research
Introduction
Galocitabine (2'-deoxy-2'-fluoro-4'-azidocytidine, FdAzC) is a nucleoside analog with demonstrated activity against various hematological malignancies. However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge that can lead to treatment failure. The generation of in vitro this compound-resistant cancer cell line models is a critical step in understanding the molecular mechanisms that drive resistance.[1] These models are invaluable tools for identifying biomarkers of resistance, discovering novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new combination therapies.[1]
Principle of Method
The development of a this compound-resistant cell line is typically achieved by exposing a parental, drug-sensitive cancer cell line to gradually increasing concentrations of the drug over an extended period.[1][2] This process selects for cells that have acquired or possess intrinsic mechanisms of resistance, allowing them to survive and proliferate under drug pressure.[1] The resulting resistant cell population is then clonally isolated and characterized by comparing its drug sensitivity (IC50 value), proliferation rate, and molecular profiles to the original parental cell line.[1][3] The entire process can take several months to complete.
Experimental Workflow for Developing this compound-Resistant Cell Lines
The overall process involves determining the baseline sensitivity of the parental cell line, followed by a dose-escalation culture protocol to select for resistant cells, and finally, comprehensive characterization of the established resistant line.
Protocols
Phase 1: Baseline Characterization of Parental Cell Line
Protocol 1.1: Determination of this compound IC50 using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50%.[4]
-
Cell Seeding: Seed the parental cancer cells (e.g., HL-60, MV4-11) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[3]
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range might be 0.01 nM to 10 µM.
-
Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the various this compound concentrations (and a drug-free control) to the wells in triplicate.[5]
-
Incubation: Incubate the plate for a period that allows for several cell doublings, typically 48-72 hours.[6][7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[7][8]
Phase 2: Development of the Resistant Cell Line
Protocol 2.1: Continuous Dose-Escalation Method
This is the most common method for generating resistant cell lines.[2]
-
Initial Exposure: Begin by culturing the parental cells in their standard medium supplemented with a starting concentration of this compound, typically equal to the IC20 to IC50 value determined in Protocol 1.1.[9]
-
Monitoring: Initially, significant cell death is expected. Monitor the culture daily. Replace the medium with fresh, drug-containing medium every 3-4 days.[9][10]
-
Recovery and Expansion: Wait for the surviving cells to recover and resume proliferation, reaching approximately 70-80% confluency. This may take several weeks.[3][9]
-
Dose Escalation: Once the cells are stably growing at the current drug concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.0.[1]
-
Repeat: Repeat steps 2-4, gradually increasing the drug concentration over several months. A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of resistance.[1]
-
Cryopreservation: At each successful concentration step, it is critical to cryopreserve vials of cells. This provides backups in case a subsequent dose escalation fails.[1][9]
-
Stabilization: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound to preserve the resistant phenotype.
Phase 3: Characterization and Validation of Resistance
Protocol 3.1: Confirmation of Resistance by IC50 Re-evaluation
Repeat Protocol 1.1 on both the parental and the newly developed this compound-resistant cell line (this compound-R). A significant rightward shift in the dose-response curve and a marked increase in the IC50 value for the resistant line confirms the resistant phenotype.
Protocol 3.2: Analysis of Resistance Markers by Western Blot
This protocol examines protein expression changes associated with drug resistance.
-
Protein Extraction: Lyse parental and this compound-R cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Determine protein concentration using a BCA or Bradford assay.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[11][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins potentially involved in nucleoside analog resistance (e.g., hENT1, dCK, RRM1, RRM2) and a loading control (e.g., β-actin, GAPDH).[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.[11][12]
Protocol 3.3: Analysis of Gene Expression by qRT-PCR
This protocol measures changes in mRNA levels of genes associated with resistance.
-
RNA Extraction: Isolate total RNA from parental and this compound-R cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14] This creates a stable cDNA library.[14]
-
qPCR Reaction: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for target genes (e.g., SLC29A1 for hENT1, DCK, RRM1, RRM2), and the diluted cDNA template.[14][15]
-
Real-Time PCR: Run the reaction on a real-time PCR instrument. The instrument will monitor fluorescence in real-time as the DNA is amplified.[16]
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene.[16] Calculate the relative gene expression (fold change) in the resistant cells compared to parental cells using the ΔΔCt method, after normalizing to a housekeeping gene (e.g., ACTB, GAPDH).
Data Presentation
Quantitative data should be summarized to compare the parental and resistant cell lines.
Table 1: Comparison of this compound IC50 Values
| Cell Line | This compound IC50 (nM) | Resistance Index (Fold Change) |
|---|---|---|
| Parental (e.g., MV4-11) | 15.2 ± 2.1 | 1.0 |
| this compound-R (MV4-11-R) | 485.5 ± 35.8 | 31.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Relative Expression of Key Resistance-Associated Markers
| Marker | Analysis Method | Relative Expression (Resistant vs. Parental) |
|---|---|---|
| hENT1 (SLC29A1) | Western Blot | 0.3-fold decrease |
| dCK | Western Blot | 0.2-fold decrease |
| RRM1 | Western Blot | 4.5-fold increase |
| SLC29A1 mRNA | qRT-PCR | 0.25-fold change |
| DCK mRNA | qRT-PCR | 0.15-fold change |
| RRM1 mRNA | qRT-PCR | 5.2-fold change |
Expression levels are normalized to a loading/housekeeping control and expressed as a fold change relative to the parental cell line.
Signaling Pathways in this compound Resistance
Resistance to this compound, like other cytidine analogs such as gemcitabine and cytarabine, often involves alterations in the drug's metabolic pathway.[17][18] Key mechanisms include reduced drug uptake, impaired metabolic activation, and increased drug inactivation.[17][18][19]
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IC50 determination and cell viability assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. clyte.tech [clyte.tech]
- 15. Quantitative PCR Basics [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Inducing DNA Damage with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing gemcitabine, a potent deoxycytidine analogue, to induce DNA damage in cancer cell lines for research purposes. Detailed protocols for assessing the extent of DNA damage and apoptosis are provided, along with data on effective concentrations and a schematic of the key signaling pathways involved.
Introduction to Gemcitabine-Induced DNA Damage
Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent that exerts its cytotoxic effects primarily by inducing DNA damage. As a prodrug, gemcitabine is transported into the cell and subsequently phosphorylated by deoxycytidine kinase into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1]
The primary mechanisms by which gemcitabine induces DNA damage are:
-
Chain Termination: dFdCTP is incorporated into the replicating DNA strand. After the incorporation of one additional deoxynucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination." This process stalls replication forks.[1]
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleotides required for DNA replication and repair. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.[1]
The resulting DNA damage, primarily in the form of stalled replication forks and single-strand breaks, triggers cellular DNA damage response (DDR) pathways, which can ultimately lead to cell cycle arrest and apoptosis.
Data Presentation: Gemcitabine IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of gemcitabine in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 25.00 ± 0.47 |
| PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 |
| AsPC-1 | Pancreatic Cancer | Moderately Sensitive |
| BxPC-3 | Pancreatic Cancer | Moderately Sensitive |
| Capan-1 | Pancreatic Cancer | 105 |
| FA6 | Pancreatic Cancer | 5 |
| B16 | Melanoma | 3-4 ng/mL |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and the specific cell line passage number.
Signaling Pathways and Experimental Workflow
Gemcitabine-Induced DNA Damage Response Pathway
Gemcitabine-induced DNA damage, such as stalled replication forks, activates two primary signaling pathways: the ATR-Chk1 and ATM-Chk2 pathways. These pathways coordinate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
Caption: Gemcitabine-induced DNA damage response pathways.
Experimental Workflow for Studying Gemcitabine's Effects
A typical workflow for investigating the DNA-damaging effects of gemcitabine involves cell culture, drug treatment, and subsequent analysis of DNA damage and cell viability.
Caption: A generalized experimental workflow for studying gemcitabine.
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Comet Assay for Detection of DNA Strand Breaks
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Fully frosted microscope slides
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Gemcitabine stock solution
Procedure:
-
Cell Treatment:
-
Seed cells to be at approximately 70-80% confluency on the day of the experiment.
-
Treat cells with varying concentrations of gemcitabine (e.g., 1-100 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control.
-
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% normal melting point agarose and let it solidify.
-
Harvest and resuspend treated cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 0.5% LMPA (at 37°C) and quickly pipette onto the pre-coated slide.
-
Cover with a coverslip and solidify on ice for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the slides with an appropriate DNA staining solution.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
-
Protocol 2: γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.
Materials:
-
Coverslips or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Gemcitabine stock solution
Procedure:
-
Cell Seeding and Treatment:
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell using imaging software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Protocol 3: TUNEL Assay for Detection of Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or other nuclear counterstain
-
Gemcitabine stock solution
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat cells with gemcitabine. Effective concentrations for inducing apoptosis can range from nanomolar to micromolar, depending on the cell line and incubation time. For example, 8 µM for 72 hours has been shown to induce apoptosis in PaTu8988 cells.[3] A 48-hour incubation is also commonly used.[4]
-
Harvest cells (including any floating cells) and wash with PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells by incubating in permeabilization solution on ice for 2 minutes.
-
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:
-
Washing the cells with the provided wash buffer.
-
Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes in the dark.
-
-
-
Staining and Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or another suitable stain.
-
Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation and apoptosis.
-
By following these application notes and protocols, researchers can effectively utilize gemcitabine to induce and study DNA damage in a variety of cancer cell lines, contributing to a deeper understanding of its mechanism of action and the development of more effective cancer therapies.
References
- 1. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 2. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 3. Huaier increases the antitumor effect of gemcitabine on pancreatic cancer in vitro and in vivo - Chen - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
Application of Gemcitabine in Pancreatic Cancer Cell Lines: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Gemcitabine in pancreatic cancer cell lines. It includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of the underlying molecular mechanisms.
Gemcitabine (2′,2′-difluorodeoxycytidine) is a nucleoside analog that has been a cornerstone in the treatment of pancreatic cancer for many years. Its efficacy in preclinical studies using pancreatic cancer cell lines is well-documented. Gemcitabine exerts its cytotoxic effects primarily by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. This document outlines the key applications of Gemcitabine in a laboratory setting, focusing on pancreatic cancer cell lines.
Mechanism of Action
Gemcitabine is a prodrug that is transported into the cell and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. The triphosphate form competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes masked chain termination, ultimately leading to the induction of apoptosis. The diphosphate form of Gemcitabine also inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleotides required for DNA replication and repair.[1]
Efficacy of Gemcitabine in Pancreatic Cancer Cell Lines
The sensitivity of pancreatic cancer cell lines to Gemcitabine varies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. Below is a summary of reported IC50 values for Gemcitabine in several widely used pancreatic cancer cell lines.
| Cell Line | IC50 Value | Exposure Time | Reference |
| MIA PaCa-2 | 25.00 ± 0.47 nM | 72 hours | [2] |
| MIA PaCa-2 | 0.044 µM (44 nM) | 96 hours | [3] |
| PANC-1 | 48.55 ± 2.30 nM | 72 hours | [2] |
| PANC-1 | 16 mg/L (~60.8 µM) | 48 hours | [4] |
| PANC-1 | 0.047 µM (47 nM) | 96 hours | [3] |
| BxPC-3 | 0.24 ng/mL (~0.91 nM) | 72 hours | [5] |
| AsPC-1 | ~50 ng/mL (~190 nM) | 72 hours | [5] |
| Capan-1 | Resistant (IC50 > 100 µM) | Not Specified | [6] |
Induction of Apoptosis by Gemcitabine
Gemcitabine is a potent inducer of apoptosis in pancreatic cancer cells. The extent of apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Gemcitabine Concentration | Exposure Time | Percentage of Apoptotic Cells | Reference |
| PANC-1 | 16 mg/L (~60.8 µM) | 48 hours | 44.7% (DNA fragmentation) | [4] |
| T3M4 | 0.04-20 µM | 24 hours | 51-54% | [6] |
| PT45-P1 | 0.04-20 µM | 24 hours | 51-54% | [6] |
| PancTu-1 | 0.04-20 µM | 24 hours | 22-25% | [6] |
| BxPC-3 | 0.04-20 µM | 24 hours | 10-12% | [6] |
| Capan-1 | 0.04-20 µM | 24 hours | 10-12% | [6] |
| BxPC-3 | 1 µM | 48 hours | 35% | [7] |
Effect of Gemcitabine on Cell Cycle Progression
Gemcitabine is known to cause cell cycle arrest, primarily in the S phase, due to the inhibition of DNA synthesis. The distribution of cells in different phases of the cell cycle can be analyzed by staining with a fluorescent dye like Propidium Iodide (PI) and subsequent flow cytometry.
| Cell Line | Gemcitabine Concentration | Exposure Time | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| PK-1 (Control) | 0 | 24 hours | 34.14 | 36.67 | Not Specified | [8] |
| PK-1 | 30 nM | 24 hours | 56.48 | 29.57 | Not Specified | [8] |
| PK-1 (Control) | 0 | 48 hours | 38.76 | 41.20 | Not Specified | [8] |
| PK-1 | 30 nM | 48 hours | 61.23 | 38.76 | Not Specified | [8] |
| MIA PaCa-2 | 50 nM | 72 hours | Not Specified | S phase arrest observed | Sub-G1: 38.57% | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of Gemcitabine in pancreatic cancer cells.
Caption: A typical workflow for an MTT cell viability assay.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Galocitabine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Galocitabine in mouse xenograft models. The information is compiled from established methodologies for similar nucleoside analogs, such as Gemcitabine and Cytarabine, to provide a robust framework for preclinical evaluation.
Introduction
This compound is a nucleoside analog that functions as an antimetabolite, positioning it as a promising candidate for cancer chemotherapy. Its mechanism of action, like other drugs in its class, involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Mouse xenograft models are a critical tool in the preclinical assessment of such chemotherapeutic agents, allowing for the in vivo evaluation of efficacy, toxicity, and pharmacokinetics.
Mechanism of Action: DNA Synthesis Inhibition
This compound, as a deoxycytidine analog, exerts its cytotoxic effects by interfering with DNA replication. After cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand by DNA polymerase. The incorporation of this compound triphosphate into the DNA chain leads to the termination of DNA elongation, a process often referred to as "masked chain termination." This event triggers DNA damage responses, ultimately leading to programmed cell death (apoptosis).[1][2][3] Additionally, the diphosphate form of such analogs can inhibit ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis, thus potentiating the drug's anti-cancer activity.[1][3]
Experimental Protocols
The following protocols are generalized from studies involving Gemcitabine and Cytarabine in mouse xenograft models and should be optimized for specific cell lines and research questions.
-
Cell Culture: Culture the desired human cancer cell line (e.g., pancreatic, leukemia, lung) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 2 x 10^6 cells/100 µL).
-
Animal Models: Use immunodeficient mice, such as SCID or NOD/SCID mice, aged 5-6 weeks.
-
Implantation: Inoculate the cell suspension subcutaneously into the flank of each mouse. For leukemia models, intravenous or intratibial injection may be more appropriate.[4]
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) two to three times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) x 0.5.
-
Randomization: When tumors reach a predetermined average size (e.g., 85-200 mm³), randomize the mice into treatment and control groups.[5][6]
-
Formulation: Dissolve this compound powder in a sterile vehicle suitable for injection, such as 0.9% saline or a 40% β-cyclodextrin solution.[6] The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration Route: The most common route of administration for similar compounds is intraperitoneal (IP) injection.[7][8] Subcutaneous (SC) injection is also a viable alternative.[9]
-
Dosage and Schedule: The dosage and schedule will need to be determined empirically. Based on studies with analogous drugs, a starting point could be a dose range of 40-125 mg/kg administered on various schedules, such as once or twice weekly, or for a cycle of consecutive days followed by a rest period.[5][7][8]
Data Presentation: Efficacy of Analogous Compounds
The following tables summarize quantitative data from xenograft studies using Gemcitabine and Cytarabine, which can serve as a reference for expected outcomes with this compound.
Table 1: Antitumor Efficacy of Gemcitabine in Mouse Xenograft Models
| Cancer Type | Mouse Model | Treatment | Dosage and Schedule | Outcome | Reference |
| Pancreatic Cancer | Nude Mice | Gemcitabine | 100 mg/kg, IP, on days 0, 3, 6, 9 | Significant inhibition of tumor growth (p < 0.001) | [10] |
| Pancreatic Cancer | Nude Mice | Gemcitabine (Metronomic) | 1 mg/kg, IP, daily for 30 days | Significant inhibition of tumor growth (p < 0.003) | [10] |
| Pancreatic Cancer | NSG Mice | Gemcitabine | 40 mg/kg, once per week | Initial tumor stasis followed by resistance | [5] |
| Gallbladder Cancer | Nude Mice | Gemcitabine | 125 mg/kg, IP, for 3 weeks | No abdominal tumors in treated group vs. large tumors in control | [8] |
Table 2: Antitumor Efficacy of Cytarabine in Mouse Xenograft Models
| Cancer Type | Mouse Model | Treatment | Dosage and Schedule | Outcome | Reference |
| Acute Myeloid Leukemia | NSG Mice | Cytarabine | 60 mg/kg, IP, daily for 5 days | 4- to 46-fold cytoreductive effect at 1 week post-treatment | [7] |
| Acute Myeloid Leukemia | Immunodeficient Mice | Cytarabine + Doxorubicin | 50-100 mg/kg Cytarabine for 3-5 days | Reduced disease burden and increased survival | [11] |
| Pediatric Acute Myeloid Leukemia | PDX Models | Cytarabine | Not specified | Slowed leukemia progression, 22.5-day improvement in median survival in one model | [12] |
Table 3: Pharmacokinetic Parameters of Gemcitabine in Mice
| Administration Route | Dose (mg/kg) | Bioavailability | Half-life | Reference |
| Oral | Equimolar to V-Gem | 18.3% | Not specified | [13][14] |
| Intravenous | 30 | - | Not specified | [15] |
Conclusion
The protocols and data presented provide a foundational guide for the preclinical evaluation of this compound in mouse xenograft models. As a nucleoside analog, its mechanism of action is well-understood, and the experimental designs successfully employed for Gemcitabine and Cytarabine offer a clear path forward. Researchers should optimize these protocols for their specific cancer models to accurately assess the therapeutic potential of this compound. Careful monitoring of both antitumor efficacy and animal welfare is paramount for the successful execution of these studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. Impact of the Injection Site on Growth Characteristics, Phenotype and Sensitivity towards Cytarabine of Twenty Acute Leukaemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Xenograft study [bio-protocol.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Antitumor effect of gemcitabine on orthotopically inoculated human gallbladder cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Galocitabine Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of galocitabine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analog that acts as a prodrug for the well-known anticancer agent 5-fluorouracil (5-FU). Following administration, this compound is metabolized into 5-FU. The active metabolites of 5-FU then interfere with DNA and RNA synthesis, primarily by inhibiting the enzyme thymidylate synthase.[1] This disruption of nucleic acid synthesis ultimately leads to cell death in rapidly dividing cells, such as cancer cells.
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors, including:
-
Solubility Limits: The concentration of this compound may have exceeded its solubility limit in the specific medium and under the current experimental conditions.
-
Temperature: Temperature fluctuations, particularly cooling, can significantly decrease the solubility of many compounds, leading to precipitation.
-
pH of the Media: The pH of the cell culture medium can influence the charge state and, consequently, the solubility of this compound.
-
Evaporation: Evaporation of the medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility threshold.
-
Interactions with Media Components: Components of the cell culture media, such as salts (e.g., calcium, magnesium) and proteins, can interact with this compound and reduce its solubility.[2][3]
Q3: Is it common for nucleoside analogs to precipitate in media?
Yes, precipitation can be a common issue when working with nucleoside analogs and other small molecules in cell culture.[4] Their solubility can be highly dependent on the specific chemical structure of the analog and the composition of the cell culture medium.
Q4: Can the solvent used to dissolve this compound cause precipitation?
Absolutely. If this compound is first dissolved in a strong organic solvent like DMSO and then diluted into an aqueous-based cell culture medium, a rapid change in solvent polarity can cause the compound to precipitate out of solution. This is a phenomenon known as "antisolvent precipitation."
Troubleshooting Guide
This guide provides a step-by-step approach to resolving issues with this compound precipitation during your experiments.
Initial Observation: Precipitate is visible in the media after adding this compound.
Step 1: Visual Inspection and Characterization of the Precipitate
-
Appearance: Note the appearance of the precipitate. Is it crystalline, amorphous, or flocculant? Crystalline precipitates often suggest that the compound's solubility limit has been exceeded, while an amorphous precipitate might indicate aggregation or interaction with media components.
-
Timing: When does the precipitation occur? Immediately upon addition to the media, after a period of incubation, or upon cooling? This can provide clues about the underlying cause.
Step 2: Review Preparation and Handling Procedures
-
Solvent Choice: What solvent was used to prepare the this compound stock solution? Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.
-
Stock Concentration: What is the concentration of your this compound stock solution? Highly concentrated stock solutions are more likely to cause precipitation upon dilution.
-
Dilution Method: How was the stock solution added to the media? Adding a small volume of a highly concentrated stock directly into the full volume of media can lead to localized high concentrations and precipitation.
Step 3: Systematic Troubleshooting Approaches
If precipitation is observed, consider the following solutions, starting with the least disruptive to your experimental protocol.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Exceeding solubility limit upon dilution. | 1. Pre-warm the media: Ensure the cell culture media is at 37°C before adding the this compound stock solution. 2. Slow, dropwise addition: Add the stock solution slowly and drop-by-drop to the media while gently swirling. 3. Intermediate dilution: Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final culture volume. |
| Precipitation Over Time | Compound instability or slow equilibration to a lower solubility state. | 1. pH adjustment: Check the pH of your final media containing this compound. While not ideal to adjust, it can inform if the compound is pH-sensitive. 2. Reduce final concentration: If experimentally feasible, lower the final working concentration of this compound. |
| Precipitation Upon Cooling | Temperature-dependent solubility. | 1. Prepare fresh solutions: Prepare the this compound-containing media immediately before use and do not store it at lower temperatures. 2. Re-dissolution: If precipitation occurs after refrigeration, try warming the media to 37°C to see if the precipitate re-dissolves. However, be cautious of potential degradation. |
| General Precipitation Issues | Poor intrinsic solubility of this compound in aqueous media. | 1. Optimize stock solvent: While DMSO is common, consider testing other solvents like ethanol for better compatibility with your media, always ensuring the final solvent concentration is non-toxic to your cells. 2. Formulation aids: For persistent issues, and if compatible with the experimental goals, consider using solubilizing agents or excipients, though this can introduce confounding factors. |
Quantitative Data Summary
| Parameter | Estimated Value | Solvent/Condition | Notes |
| Aqueous Solubility | Low (Predicted) | Water, PBS (pH 7.4) | Many nucleoside analogs have limited aqueous solubility. |
| DMSO Solubility | High (Predicted) | Dimethyl Sulfoxide | Expected to be a good solvent for initial stock preparation. |
| Ethanol Solubility | Moderate (Predicted) | Ethanol | May be an alternative to DMSO, but lower solubility is expected. |
| pH Stability | Likely pH-dependent | Aqueous Buffers | Stability is often optimal within a specific pH range and can decrease in highly acidic or alkaline conditions. |
| Temperature Stability | Degradation at elevated temperatures | Aqueous Solutions | Prolonged incubation at 37°C may lead to some degradation. Stability is generally better at lower temperatures, but this can cause precipitation. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
This protocol provides a method to estimate the solubility of this compound in different solvents.
-
Materials: this compound powder, chosen solvents (e.g., Water, PBS, DMSO, Ethanol), vortex mixer, microcentrifuge, spectrophotometer or HPLC.
-
Procedure: a. Prepare a series of dilutions of this compound in the chosen solvent. b. Start with a high concentration and make serial dilutions. c. Vigorously vortex each dilution for 2 minutes. d. Incubate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours to allow for equilibration. e. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound. f. Carefully collect the supernatant. g. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC). h. The highest concentration at which no pellet is observed and the supernatant concentration is maximal represents the estimated solubility.
Protocol 2: Assessing the Stability of this compound in Media
This protocol helps determine the stability of this compound in your specific cell culture medium over time.
-
Materials: this compound, your specific cell culture medium, incubator (37°C, 5% CO2), analytical method (HPLC is recommended for separating the parent compound from degradation products).
-
Procedure: a. Prepare a solution of this compound in your cell culture medium at the desired working concentration. b. Take an initial sample (Time 0) for analysis. c. Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2). d. Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). e. Analyze the concentration of intact this compound in each aliquot using HPLC. f. A decrease in the concentration of the parent compound over time indicates instability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of the prodrug this compound to its active form, 5-fluorouracil.
Caption: Inhibition of thymidylate synthase by a 5-FU metabolite, leading to disruption of DNA synthesis.
Caption: A logical workflow for troubleshooting this compound precipitation in experiments.
References
Technical Support Center: Optimizing Galocitabine Concentration for Apoptosis Induction
Disclaimer: Information regarding specific experimental conditions for galocitabine is limited in publicly available literature. This guide leverages data from the closely related and extensively studied nucleoside analog, gemcitabine, to provide a comprehensive framework for optimizing apoptosis induction. The principles and methodologies are expected to be highly transferable.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
This compound, a nucleoside analog, is understood to induce apoptosis primarily by interfering with DNA synthesis.[1][2] As a prodrug, it is intracellularly converted into its active triphosphate form. This active metabolite competes with natural deoxynucleotides for incorporation into DNA.[2][3] Its incorporation leads to "masked chain termination," where after the insertion of the analog, one more deoxynucleotide is added before DNA polymerase is unable to proceed, ultimately halting DNA replication.[2] This disruption of DNA synthesis triggers cell cycle arrest, particularly at the G1/S-phase boundary, and initiates the apoptotic cascade.[3][4]
Q2: Which signaling pathways are activated by this compound to induce apoptosis?
This compound-induced apoptosis involves both intrinsic (mitochondrial) and extrinsic signaling pathways.[5][6][7] Key pathways implicated include:
-
p53-mediated pathway: Gemcitabine has been shown to up-regulate TP53INP1, a pro-apoptotic gene, suggesting a role for the p53 tumor suppressor pathway.[5]
-
Caspase activation: The apoptotic cascade is often caspase-dependent, involving the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[5][8]
-
Bcl-2 family regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial. This compound treatment can lead to the downregulation of Bcl-2 and upregulation of Bax.[8][9]
-
JAK2/STAT3 Pathway: Inhibition of the JAK2/STAT3 signaling pathway has also been implicated in gemcitabine-induced apoptosis in some cancer cell lines.[10]
-
AMPK/mTOR Pathway: Gemcitabine can induce apoptosis and autophagy through the activation of the AMPK signaling pathway.[11]
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration is cell-line specific and should be determined empirically. A dose-response experiment is recommended.
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well).
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., from nanomolar to micromolar). It is advisable to perform a wide range first (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) and then narrow it down based on the results.
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours). Apoptotic effects of gemcitabine are often more evident at later time points (72-96 hours).[4]
-
Viability Assay: Assess cell viability using an MTT, MTS, or similar assay.
-
IC50 Determination: The IC50 (half-maximal inhibitory concentration) is a common metric to determine the potency of the drug. For instance, in MIA PaCa-2 pancreatic cancer cells, the IC50 for gemcitabine after 72 hours of treatment was determined to be 25.00±0.47 nM.[12]
Q4: What are the recommended storage and handling conditions for this compound?
This compound is typically stored at room temperature in the continental US, though this may vary elsewhere.[1] For reconstituted solutions of the related compound gemcitabine, it is stable at room temperature for extended periods.[13] However, refrigeration of reconstituted gemcitabine (38 mg/mL) can lead to crystal formation that does not redissolve upon warming.[13] It is crucial to refer to the manufacturer's specific instructions on the Certificate of Analysis for precise storage conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis observed. | Sub-optimal drug concentration. | Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations. |
| Insufficient incubation time. | Extend the incubation period. Apoptosis induction by nucleoside analogs can be time-dependent, with significant effects sometimes only visible after 48-72 hours.[4] | |
| Cell line resistance. | Some cell lines are inherently resistant to certain drugs. This can be due to factors like the expression of anti-apoptotic proteins like Bcl-2.[9] Consider using a combination therapy approach.[14][15][16][17] | |
| Drug degradation. | Ensure proper storage and handling of the this compound stock solution. Avoid repeated freeze-thaw cycles. Reconstituted gemcitabine is generally stable at room temperature.[13][18] | |
| High background apoptosis in control cells. | Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use fresh culture medium and check for contamination. |
| Harsh experimental procedures. | Minimize cell stress during handling, such as excessive centrifugation or harsh trypsinization. | |
| Inconsistent results between experiments. | Variability in cell density. | Ensure consistent cell seeding density across all experiments. |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment from a well-maintained stock solution. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Gemcitabine Concentration | Incubation Time | IC50 |
| MIA PaCa-2 | Various | 72 hours | 25.00 ± 0.47 nM[12] |
| AsPC-1, BxPC-3, MiaPaca-2 | 0-100,000 ng/mL | Up to 96 hours | Concentration-dependent growth inhibition observed.[4] |
Table 2: Apoptosis Induction with Gemcitabine in Pancreatic Cancer Cells
| Cell Line | Gemcitabine Concentration | Incubation Time | Apoptotic Effect |
| MIA PaCa-2 | 50 nM | Not specified | 38.57% of cells in sub-G1 (apoptotic) phase.[12] |
| PANC-1 | 16 mg/L | 24 hours | DNA fragmentation rate of 44.7% (compared to 25.3% in untreated).[5] |
| MIA PaCa-2 | IC50 concentration | 24 hours | Annexin V-positive cells increased to 53.5 ± 5.35% (from 30.13 ± 2% in control).[19] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low apoptosis induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Gemcitabine inhibits proliferation and induces apoptosis in human pancreatic cancer PANC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gemcitabine-induced programmed cell death (apoptosis) of human pancreatic carcinoma is determined by Bcl-2 content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gemcitabine combination therapies induce apoptosis in uterine carcinosarcoma patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of gemcitabine and dietary molecule induces apoptosis in pancreatic cancer cells and down regulates PKM2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gemcitabine in combination with epibrassinolide enhanced the apoptotic response in an ER stress-dependent manner and reduced the epithelial-mesenchymal transition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined gemcitabine and CHK1 inhibitor treatment induces apoptosis resistance in cancer stem cell-like cells enriched with tumor spheroids from a non-small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Galocitabine in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Galocitabine in laboratory experiments. Given the limited specific data on this compound, information from its close structural and mechanistic analog, Gemcitabine, is utilized to provide detailed and practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nucleoside analog that functions as an antimetabolite. Its primary target is Thymidylate Synthase (TYMS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. By inhibiting TYMS, this compound disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.
Q2: What are the known and potential off-target effects of this compound?
As a nucleoside analog, this compound's off-target effects are presumed to be similar to other drugs in its class, with the most significant being mitochondrial toxicity . This occurs because mitochondrial DNA polymerase can mistakenly incorporate nucleoside analogs, leading to impaired mitochondrial DNA replication and function. Other potential off-target effects, extrapolated from clinical observations of similar drugs like Gemcitabine, may include:
Q3: How can I reduce the off-target effects of this compound in my cell culture experiments?
Several strategies can be employed to mitigate off-target effects:
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target toxicity. Conduct thorough dose-response studies to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Time-Course Optimization: Limit the duration of exposure to this compound to the minimum time required to observe the on-target effect.
-
Use of Cytoprotective Agents: Co-treatment with antioxidants (e.g., N-acetylcysteine) may help alleviate oxidative stress, a common consequence of mitochondrial dysfunction.
-
Cell Line Selection: Be aware that different cell lines may have varying sensitivities to nucleoside analogs due to differences in metabolism and mitochondrial function.
-
Metabolic Considerations: The metabolic activation of this compound is a prerequisite for both its on-target and off-target effects. Understanding the expression levels of activating (e.g., deoxycytidine kinase) and inactivating (e.g., cytidine deaminase) enzymes in your experimental system can provide insights into potential toxicities.
Q4: What are the key signaling pathways affected by this compound's on-target and off-target activities?
This compound and similar nucleoside analogs can impact several critical signaling pathways:
-
Apoptosis Pathways:
-
Intrinsic Pathway: Mitochondrial damage, an off-target effect, can trigger the intrinsic apoptotic pathway through the release of cytochrome c.
-
Extrinsic Pathway: On-target DNA damage can activate death receptor pathways. Gemcitabine has been shown to activate both intrinsic and extrinsic apoptotic pathways.[7][8]
-
-
Cell Cycle Checkpoints: DNA damage induced by this compound activates cell cycle checkpoints, leading to cell cycle arrest.
-
Drug Resistance Pathways: Prolonged exposure or high concentrations can lead to the activation of resistance mechanisms, including the Hedgehog, Wnt, and Notch signaling pathways.[9]
-
Stress Response Pathways: Mitochondrial dysfunction can activate stress-related pathways such as the AMPK/mTOR pathway.[10]
Troubleshooting Guides
Problem 1: Excessive Cell Death or Unexpected Cytotoxicity
Possible Cause: Off-target effects, particularly mitochondrial toxicity, are occurring at the concentration of this compound being used.
Troubleshooting Steps:
-
Verify On-Target Effect: Confirm that the observed cell death is not solely due to an overly effective on-target response. Use a positive control for TYMS inhibition to compare the magnitude of the effect.
-
Perform a Detailed Dose-Response Analysis: Determine the IC50 value of this compound in your cell line. The following table provides example IC50 values for Gemcitabine in various cancer cell lines, which can serve as a starting reference point.
| Cell Line | Cancer Type | Gemcitabine IC50 (nM) |
| PANC-1 | Pancreatic | Highly resistant |
| MIA-PaCa-2 | Pancreatic | Sensitive |
| BxPC-3 | Pancreatic | Sensitive |
| AsPC-1 | Pancreatic | Sensitive |
| EGI1 | Cholangiocarcinoma | Varies with exposure time |
| TFK-1 | Cholangiocarcinoma | Varies with exposure time |
| BCLC12 | Cholangiocarcinoma | Varies with exposure time |
| H1437 | Lung | Varies with experimental conditions |
| H1792 | Lung | Varies with experimental conditions |
| SU86 | Pancreatic | Varies with experimental conditions |
| MDA-MB-231 | Breast | Varies with experimental conditions |
Data compiled from various sources.[11][12][13][14]
-
Assess Mitochondrial Health: Evaluate markers of mitochondrial toxicity. Refer to the experimental protocols section for detailed methods.
-
Reduce Drug Concentration and/or Exposure Time: Based on the dose-response and mitochondrial health data, lower the concentration of this compound or shorten the incubation period.
Problem 2: Inconsistent Experimental Results
Possible Cause: Variability in the metabolic activation or inactivation of this compound, or differences in the mitochondrial health of the cells.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition, as these factors can influence cellular metabolism and drug sensitivity.
-
Monitor Expression of Key Enzymes: If possible, assess the expression levels of deoxycytidine kinase (dCK) and cytidine deaminase (CDA) in your cell line, as these enzymes are critical for Gemcitabine's (and likely this compound's) metabolism.
-
Pre-screen for Mitochondrial Function: Before initiating experiments, assess the basal mitochondrial membrane potential of your cell cultures to ensure consistency between batches.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction. This can be measured using fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
Methodology (using TMRM):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining:
-
Remove the treatment media and wash the cells with pre-warmed PBS.
-
Add media containing TMRM (e.g., 100 nM) to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Acquire fluorescent images using a fluorescence microscope or plate reader.
-
Quantify the fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
Principle: Inhibition of mitochondrial DNA polymerase by nucleoside analogs can lead to a reduction in mtDNA content. This can be quantified using quantitative PCR (qPCR).
Methodology:
-
Treatment and DNA Extraction:
-
Treat cells with this compound as described above.
-
Harvest the cells and extract total DNA using a commercial kit.
-
-
qPCR:
-
Perform qPCR using two sets of primers: one targeting a mitochondrial gene (e.g., MT-CO1) and one targeting a nuclear gene (e.g., B2M) for normalization.
-
The relative mtDNA content can be calculated using the ΔΔCt method.
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
Principle: Mitochondrial dysfunction can lead to increased production of reactive oxygen species. This can be measured using fluorescent probes like CellROX Green or DCFDA.
Methodology (using CellROX Green):
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Staining:
-
Add CellROX Green reagent (e.g., 5 µM) to the culture medium and incubate for 30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Acquire fluorescent images.
-
Quantify the fluorescence intensity. An increase in green fluorescence indicates an increase in ROS levels.
-
Visualizations
Caption: this compound metabolism and on/off-target pathways.
Caption: Workflow for assessing this compound's effects.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Gemcitabine Side Effects: Common, Severe, Long Term [drugs.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Gemcitabine (Gemzar, Infugem): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Galocitabine stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of galocitabine during long-term storage. The information is intended to assist researchers in designing experiments, interpreting data, and ensuring the integrity of their this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
This compound is an orally administered prodrug of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Structurally, it is a nucleoside analog. As a prodrug, this compound is designed to be converted into the active compound, 5-FU, within the body. The stability of this compound is influenced by its chemical structure, which contains functional groups susceptible to hydrolysis and other degradation pathways.
Q2: What are the primary factors that can affect the stability of this compound during long-term storage?
While specific long-term stability data for this compound is limited in publicly available literature, general factors known to affect the stability of nucleoside analogs and 5-FU prodrugs include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: this compound's stability is likely pH-dependent. For the related compound 5-fluorouracil, degradation is more pronounced in alkaline conditions[1][2].
-
Humidity: Moisture can promote hydrolytic degradation of susceptible functional groups within the molecule.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Q3: Are there any recommended storage conditions for this compound?
Without specific manufacturer guidelines, general recommendations for storing nucleoside analogs like this compound to ensure long-term stability include:
-
Temperature: Storage at controlled room temperature or refrigerated conditions (2-8°C) is advisable. Long-term storage stability is often assessed at 25°C/60% RH and accelerated stability at 40°C/75% RH[3].
-
Light: Store in light-resistant containers to protect from photolytic degradation.
-
Humidity: Store in a well-sealed container with a desiccant to minimize exposure to moisture.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound stock solutions.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare fresh stock solutions of this compound for each experiment.
-
If using previously prepared stock solutions, perform a quick quality control check using a validated analytical method (e.g., HPLC) to confirm the concentration and purity.
-
-
Evaluate Storage of Stock Solutions:
-
Ensure stock solutions are stored at the appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products during sample storage or processing.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a stability-indicating analytical method.
-
Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent this compound peak from all potential degradation products.
-
Review Sample Handling: Minimize the time samples are exposed to harsh conditions (e.g., elevated temperatures, extreme pH) during preparation and analysis.
Issue 3: Loss of Potency or Activity in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Assess Stability in Media: Determine the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). This can be done by incubating this compound in the medium for various time points and then analyzing the concentration of the intact drug.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in cell culture medium immediately before treating cells.
Data Presentation: Stability of Related 5-FU Prodrugs
Due to the limited availability of specific quantitative long-term stability data for this compound, the following table summarizes stability data for capecitabine, another oral 5-FU prodrug, to provide an analogous reference.
| Compound | Storage Condition | Duration | Observation | Reference |
| Capecitabine | 40°C / 75% RH | 6 months | Gradual decomposition observed, indicated by decreasing melting temperature and heat of fusion. | [4] |
| Capecitabine | 25°C / 60% RH | 6 months | No significant changes in thermal parameters or purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug powder at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector. The method should be optimized to separate the main peak of this compound from any degradation products.
Protocol 2: Stability-Indicating HPLC Method for 5-FU Prodrugs (General Method)
Objective: To quantify the concentration of a 5-FU prodrug and its degradation products over time.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific prodrug. For 5-FU, a mobile phase of 50mM KH₂PO₄ (pH 5.0) has been used[2].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for the compound of interest. For 5-FU, 269 nm has been used[5].
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
This compound to 5-FU Conversion Pathway
Caption: Enzymatic conversion of this compound to the active drug 5-FU.
General Workflow for a Long-Term Stability Study
Caption: Logical workflow for conducting a long-term stability study.
Troubleshooting Logic for Unexpected Peaks in HPLC
Caption: A logical guide for troubleshooting unexpected HPLC peaks.
References
- 1. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Troubleshooting Inconsistent Results in Galocitabine Proliferation Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve inconsistencies encountered during Galocitabine (Gemcitabine) proliferation assays. By addressing common issues and providing detailed protocols and data, this guide aims to improve the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant variability in my IC50 values for this compound between experiments?
Inconsistent IC50 values for this compound are a common issue and can stem from several factors:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift in higher passage numbers can alter drug sensitivity.[1]
-
Cell Seeding Density: The initial number of cells seeded can significantly impact results. High cell densities may lead to nutrient depletion and contact inhibition, affecting metabolic activity and drug response.[2] Conversely, low densities can result in poor growth and viability. It is crucial to optimize and maintain a consistent seeding density for each cell line.
-
Biological Heterogeneity: Different cancer cell lines have inherent variations in their ability to take up and metabolize this compound, leading to a wide range of sensitivities.[2] Even within the same cell line, subpopulations with varying drug resistance can exist.[2]
-
-
Assay Protocol and Reagents:
-
Incubation Time: The duration of drug exposure can dramatically alter the apparent IC50 value. Shorter incubation times may not be sufficient to observe the full cytotoxic effect of this compound. Standardize your incubation period (e.g., 48 or 72 hours) across all experiments.[3]
-
Reagent Quality and Handling: Use high-quality reagents from reputable suppliers and follow consistent preparation protocols.[4] The stability of your this compound solution is critical; improper storage can lead to degradation and reduced potency.
-
Choice of Proliferation Assay: Different assays measure different cellular parameters. For example, MTT and XTT assays measure metabolic activity, while BrdU incorporation assays measure DNA synthesis.[5][6] Since this compound directly affects DNA synthesis, discrepancies between these assay types can arise.
-
-
Experimental Conditions:
-
Inconsistent Pipetting and Handling: Minor variations in pipetting technique can lead to significant errors, especially when preparing serial dilutions of this compound.[6]
-
Environmental Factors: Ensure your incubator maintains stable temperature, humidity, and CO2 levels, as fluctuations can affect cell growth and viability.[6]
-
Q2: My negative control (untreated cells) shows low viability or high variability. What could be the cause?
-
Suboptimal Cell Culture Conditions: Check for potential issues with your culture medium (e.g., expired, improper pH), serum quality, or the presence of contamination (e.g., mycoplasma).
-
Improper Seeding: Uneven cell distribution in the wells can lead to high well-to-well variability. Ensure your cell suspension is homogenous before and during seeding.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS to maintain humidity.
Q3: The absorbance values in my MTT/XTT assay are very low across the entire plate.
This issue is most likely due to a low cell density.[7] It is recommended to perform a cell titration experiment to determine the optimal cell number that yields a robust signal within the linear range of the assay.[8]
Q4: I'm observing a high background signal in my assay (medium-only control). What should I do?
-
Reagent Contamination: Your assay reagents, particularly the MTT or XTT solution, may be contaminated or have been exposed to light for extended periods, leading to spontaneous reduction.[9] Prepare fresh reagents and store them properly.
-
Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings.[10] If this is a concern, use a phenol red-free medium for the assay.
Data Presentation: Comparative IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. This variability is often due to differences in the expression of nucleoside transporters and enzymes involved in this compound metabolism. The following table summarizes representative IC50 values from published studies.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 Value | Reference |
| MIA PaCa-2 | Pancreatic | MTT | 72 | Varies (nM to µM range) | [11][12] |
| PANC-1 | Pancreatic | MTT | 72 | Varies (nM to µM range) | [11][13] |
| BxPC-3 | Pancreatic | MTT | 72 | Varies (nM to µM range) | [2][12] |
| AsPC-1 | Pancreatic | MTT | 72 | Varies (nM to µM range) | [12] |
| SW1990 | Pancreatic | MTT | 72 | ~0.07 µg/ml | [14] |
| A549 | Lung | Not Specified | Not Specified | Varies widely (nM to µM) | [6] |
Note: The IC50 values presented are for illustrative purposes. It is crucial to determine the IC50 for your specific cell line and experimental conditions. As noted in the literature, IC50 values can vary significantly even for the same cell line between different laboratories due to the factors mentioned in the troubleshooting section.[6]
Experimental Protocols
This compound (Gemcitabine) Stock Solution Preparation and Storage
The stability of your this compound solution is paramount for reproducible results.
-
Reconstitution: Reconstitute lyophilized this compound hydrochloride in 0.9% Sodium Chloride Injection without preservatives.[7] To achieve a common stock concentration of 38 mg/mL, add the appropriate volume of saline to the vial (e.g., 5 mL to a 200 mg vial).[7] Avoid reconstituting at concentrations greater than 40 mg/mL to prevent incomplete dissolution.[7]
-
Storage of Stock Solution:
-
Short-term: Reconstituted solutions are stable for up to 24 hours at room temperature (20-25°C).[7]
-
Long-term: For longer storage, it is advisable to prepare aliquots and store them at -20°C.[9]
-
Avoid Refrigeration: Do not store reconstituted stock solutions at 4°C (refrigerated), as crystallization can occur.[7][8] If crystals form, they may not redissolve upon warming.[8]
-
-
Working Solution Preparation: Prior to each experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium.
MTT Cell Proliferation Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cell proliferation using the MTT assay.
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure you have a single-cell suspension.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).[14] The optimal density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[13][14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Visualizations
Troubleshooting Workflow for Inconsistent IC50 Values
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gemcitabine Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 10. WO2013062050A1 - Aqueous gemcitabine solution preparation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Gemcitabine Efficacy in Hypoxic Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing gemcitabine (often referred to as Galocitabine) efficacy in hypoxic tumor models.
Frequently Asked Questions (FAQs)
Q1: Why is gemcitabine less effective in our hypoxic tumor model compared to normoxic conditions?
Hypoxia induces significant physiological changes in tumor cells that lead to gemcitabine resistance. The primary driver is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] HIF-1α is a transcription factor that, under hypoxic conditions, upregulates a host of genes that contribute to chemoresistance by:
-
Altering Drug Metabolism and Transport: Hypoxia can lead to the downregulation of human equilibrative nucleoside transporter 1 (hENT1), which is crucial for gemcitabine uptake into the cell. Additionally, the expression of deoxycytidine kinase (dCK), the enzyme that performs the initial and rate-limiting phosphorylation step to activate gemcitabine, can be reduced.
-
Increasing Drug Efflux: Upregulation of multidrug resistance (MDR) proteins can actively pump gemcitabine out of the cell.
-
Activating Pro-Survival Signaling: Hypoxia activates pro-survival pathways like PI3K/Akt/NF-κB and AKT/Notch1, which inhibit apoptosis (programmed cell death) that would normally be induced by gemcitabine.[4][5]
-
Promoting Cancer Stem Cell (CSC) Phenotypes: The hypoxic niche can enhance the "stemness" of cancer cells, making them more resistant to chemotherapy.[4]
Q2: How can we experimentally counteract hypoxia-induced gemcitabine resistance?
Several strategies can be employed, primarily focusing on combination therapies. The goal is to inhibit the key pathways that hypoxia activates. Promising approaches include:
-
HIF-1α Inhibitors: Directly targeting the master regulator of the hypoxic response. For example, YC-1 is a small molecule inhibitor that has been shown to suppress HIF-1α expression and enhance gemcitabine's antitumor effects.[1][2]
-
Inhibitors of Pro-Survival Pathways: Using inhibitors for pathways activated by hypoxia, such as PI3K inhibitors (e.g., LY294002) or Notch1 inhibitors (e.g., DAPT), can re-sensitize cancer cells to gemcitabine-induced apoptosis.[4][5]
-
Targeting Hypoxia-Induced Proteins: Heme oxygenase-1 (HO-1) is upregulated by hypoxia and provides a survival advantage to cancer cells. Inhibiting HO-1 has been shown to suppress tumor cell proliferation under hypoxia and sensitize them to gemcitabine.[6]
-
Hypoxia-Activated Prodrugs (HAPs): These drugs, like TH-302, are selectively activated in hypoxic regions, where they release a cytotoxic agent.[6] Combining HAPs with gemcitabine can target both the oxygenated and hypoxic compartments of a tumor.
Q3: What are the best methods to confirm a hypoxic state in our in vitro cell culture model?
It is critical to verify that your experimental conditions are genuinely hypoxic. The two most common methods are:
-
Chemical Induction: Using hypoxia-mimetic agents like cobalt chloride (CoCl₂). CoCl₂ stabilizes HIF-1α under normoxic conditions by inhibiting the prolyl hydroxylases that mark HIF-1α for degradation.[7]
-
Hypoxia Chambers/Incubators: These specialized chambers allow for the precise control of atmospheric oxygen levels, typically by replacing it with nitrogen. A common setup is 1% O₂, 5% CO₂, and balance N₂.[8]
To confirm the hypoxic state, you should perform a Western blot for HIF-1α . Under normoxic conditions, HIF-1α is rapidly degraded and should be undetectable. A strong band for HIF-1α in your experimental samples is the gold standard for confirming a successful induction of hypoxia.
Troubleshooting Guides
Problem 1: I am not seeing HIF-1α stabilization via Western blot after inducing hypoxia.
| Possible Cause | Troubleshooting Step |
| Sample processing was too slow. | HIF-1α has a very short half-life (5-8 minutes) in the presence of oxygen.[9] It is crucial to work quickly. Lyse cells directly on ice immediately after removing them from the hypoxic chamber. |
| Whole-cell lysate was used. | HIF-1α translocates to the nucleus to function. Using a nuclear extraction protocol will enrich the HIF-1α protein and provide a stronger signal, reducing interference from cytoplasmically degraded protein.[8][10] |
| Insufficient protein loaded. | Due to its rapid turnover, HIF-1α is a low-abundance protein. Load a higher amount of total protein (at least 50µg) per lane on your SDS-PAGE gel. |
| Hypoxic conditions were not achieved. | If using a hypoxia chamber, check for leaks and ensure the gas mixture is correct. If using CoCl₂, ensure the stock solution is fresh and used at an appropriate concentration (typically 100-150 µM). |
| Antibody issues. | Ensure your primary antibody for HIF-1α is validated for Western blot and you are using it at the recommended dilution. Always run a positive control (e.g., lysate from cells treated with CoCl₂) and a negative (normoxic) control.[8] |
Problem 2: My combination therapy is not showing a synergistic effect with gemcitabine under hypoxia.
| Possible Cause | Troubleshooting Step |
| Incorrect drug scheduling. | The order and timing of drug administration can be critical. For some combinations, sequential treatment (e.g., gemcitabine for 24 hours followed by the second drug) is more effective than simultaneous treatment.[11] |
| Cell line is intrinsically resistant. | Some cell lines may have multiple resistance mechanisms. Verify the expression of key proteins like hENT1 and dCK in your cell line. |
| Hypoxia is too severe. | Extreme anoxia can shut down cellular processes, including those required for drug activation or for the combination agent to work. Ensure your oxygen level is physiologically relevant for hypoxia (e.g., 1% O₂). |
| Inaccurate assessment of synergy. | Ensure you are using appropriate methods to calculate synergy, such as the Combination Index (CI) method using software like CalcuSyn. A CI value less than 1.0 indicates synergy.[12] |
Problem 3: High variability in my cell viability (e.g., MTT) assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating and be consistent with the number of cells seeded per well. Cell density can affect drug response. |
| "Edge effect" in 96-well plates. | Wells on the perimeter of the plate are prone to higher rates of evaporation, which can concentrate media components and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Incomplete dissolution of formazan crystals. | After adding the solubilizing agent (e.g., DMSO), ensure the purple formazan crystals are completely dissolved by shaking the plate on an orbital shaker for at least 15 minutes before reading the absorbance. |
| Media not pre-equilibrated to hypoxic conditions. | Dissolved oxygen in fresh media can temporarily reoxygenate cells. Pre-incubate your treatment media in the hypoxic chamber for at least 24 hours before adding it to the cells to ensure the desired oxygen tension is maintained. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Gemcitabine with Combination Agents in Hypoxic Pancreatic Cancer Models
| Treatment Group | Cell Line | Condition | Outcome | Result | Reference |
| Gemcitabine | L3.6pl | Normoxia | Apoptosis | ~40% | [13] |
| Gemcitabine | L3.6pl | Hypoxia | Apoptosis | ~15% | [13] |
| Gemcitabine + LY294002 (PI3K Inhibitor) | L3.6pl | Hypoxia | Apoptosis | ~40% | [13] |
| Gemcitabine + SnPP (HO-1 Inhibitor) | PDAC Cells | Hypoxia | Cell Viability | Significant Decrease vs Gemcitabine alone | [14] |
| Gemcitabine + YC-1 (HIF-1α Inhibitor) Conjugate (GEM-5) | A2780 | Hypoxia | IC₅₀ | 0.03 µM | [1][2] |
Table 2: In Vivo Tumor Growth Inhibition with Gemcitabine Combination Therapies
| Treatment Group | Tumor Model | Metric | Result | Reference |
| Gemcitabine | PANC-1 Xenograft | Tumor Inhibition | - | [15] |
| Gemcitabine + VHH212 (Anti-HIF-1α Nanobody) | PANC-1 Xenograft | Tumor Inhibition | 80.44% | [15] |
| Gemcitabine + SnPP (HO-1 Inhibitor) | Orthotopic PDAC | Tumor Weight | Significantly reduced vs Gemcitabine alone | [6][14] |
| Gemcitabine + nab-paclitaxel + TH-302 (HAP) | PDAC Xenograft | Tumor Growth | Enhanced efficacy vs Gemcitabine + nab-paclitaxel | [6] |
Visualizations and Diagrams
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT cell viability assay [bio-protocol.org]
- 3. Understanding the Importance of Low Oxygen Levels in Cell Culture - Baker [bakerco.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Efficacy and safety of the hypoxia-activated prodrug TH-302 in combination with gemcitabine and nab-paclitaxel in human tumor xenograft models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 11. Hedgehog inhibitor decreases chemosensitivity to 5‐fluorouracil and gemcitabine under hypoxic conditions in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 13. Hypoxia increases resistance of human pancreatic cancer cells to apoptosis induced by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing responsiveness of pancreatic cancer cells to gemcitabine treatment under hypoxia by heme oxygenase-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancerbiomed.org [cancerbiomed.org]
Technical Support Center: Mitigating Galocitabine-Induced Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galocitabine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenge of this compound-induced cytotoxicity in normal cells during your experiments.
Troubleshooting Guides
Issue: Excessive cytotoxicity observed in normal/control cell lines at desired therapeutic concentrations.
Possible Cause 1: High sensitivity of the normal cell line to nucleoside analogs.
-
Solution:
-
Characterize the IC50 (half-maximal inhibitory concentration) of this compound in your specific normal cell line and compare it to the IC50 in your cancer cell lines of interest. A low therapeutic index (ratio of IC50 in normal cells to cancer cells) indicates a narrow window for selective cytotoxicity.
-
Consider using a normal cell line known to be more resistant to Gemcitabine, if appropriate for your experimental model. For example, some studies have shown that normal human dermal fibroblasts (HDFs) can exhibit higher resistance compared to certain cancer cell lines.[1][2]
-
Possible Cause 2: Off-target effects related to oxidative stress.
-
Solution:
-
Co-administration of an antioxidant, such as N-acetylcysteine (NAC), has been shown to mitigate Gemcitabine-induced cytotoxicity, which is believed to be partly mediated by oxidative stress.[3] It is hypothesized that NAC can lessen the oxidative stress on cellular membranes.[3]
-
Caution: The role of NAC is complex. While it can protect normal cells, some studies suggest it may also sensitize pancreatic cancer cells to Gemcitabine by targeting the NF-κB pathway.[4][5][6] Therefore, the net effect should be carefully evaluated in your specific experimental system.
-
Issue: Difficulty in achieving a therapeutic window that is selectively toxic to cancer cells.
Possible Cause 1: Overlapping sensitivity of normal and cancerous cells to this compound.
-
Solution:
-
Explore combination therapies. The natural alkaloid Protopine, when used in combination with Gemcitabine (a close analog of this compound), has demonstrated a cytoprotective effect on normal human dermal fibroblasts (HDFs) while maintaining or enhancing cytotoxicity in pancreatic cancer cell lines like MIA PaCa-2 and PANC-1.[1][2][7]
-
Specific concentrations are crucial. For instance, a combination of 10 μM Protopine with 50 μM Gemcitabine showed protective effects on HDFs.[1]
-
Possible Cause 2: Activation of pro-survival signaling pathways in normal cells upon this compound treatment.
-
Solution:
-
Investigate the activation of checkpoint signaling pathways. Gemcitabine is known to activate DNA damage response pathways involving kinases like ATM and ATR, which can lead to cell cycle arrest and allow for DNA repair, thus promoting survival.[8][9] Modulating these pathways could potentially sensitize cancer cells or protect normal cells, but this requires further investigation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a nucleoside analog of deoxycytidine. After being transported into the cell, it is phosphorylated to its active diphosphate and triphosphate forms. The triphosphate form is incorporated into DNA, leading to the inhibition of further DNA elongation and ultimately triggering apoptosis (programmed cell death). The diphosphate form also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This dual action disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cells.
Q2: Are there any compounds that can selectively protect normal cells from this compound's toxicity?
A2: Yes, some studies have identified compounds with selective cytoprotective effects.
-
Protopine: This natural alkaloid, in combination with Gemcitabine, has been shown to rescue the decline in viability of normal human dermal fibroblasts (HDFs) induced by Gemcitabine, while simultaneously being cytotoxic to pancreatic cancer cells.[1][2][7] The combination can restore the normal cell cycle progression in HDFs that is altered by Gemcitabine alone.[7]
-
N-acetylcysteine (NAC): As an antioxidant, NAC can reduce the oxidative stress component of Gemcitabine-induced cytotoxicity.[3] However, its effects can be context-dependent, and it may also influence the sensitivity of cancer cells.[4][5][6]
Q3: How can I assess the cytotoxicity of this compound in my cell lines?
A3: Several standard assays can be used to quantify cytotoxicity:
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q4: What signaling pathways are implicated in this compound-induced cytotoxicity?
A4: this compound treatment activates several signaling pathways:
-
DNA Damage Response (DDR) Pathway: By inducing replication stress, Gemcitabine activates the ATR-Chk1 and ATM-Chk2 checkpoint pathways, which can lead to cell cycle arrest and apoptosis.[8][9]
-
NF-κB Signaling Pathway: Gemcitabine treatment can induce the activation of the NF-κB pathway, which is generally a pro-survival pathway. The interplay with agents like NAC can modulate this pathway.[4][5]
-
Reactive Oxygen Species (ROS) Signaling: Gemcitabine can induce the production of ROS, which contributes to its cytotoxic effects. This is the basis for exploring the use of antioxidants for cytoprotection.[3]
Data Presentation
Table 1: Effect of Protopine (PRO) and Gemcitabine (GEM) Combination on the Viability of Normal and Cancer Cell Lines.
| Cell Line | Treatment | % Viability (relative to control) |
| HDF (Normal Fibroblasts) | 50 µM GEM | ~50% |
| 10 µM PRO + 50 µM GEM | ~80% (rescued viability) | |
| MIA PaCa-2 (Pancreatic Cancer) | 50 µM GEM | ~40% |
| 10 µM PRO + 50 µM GEM | ~30% (enhanced cytotoxicity) | |
| PANC-1 (Pancreatic Cancer) | 50 µM GEM | ~60% |
| 10 µM PRO + 50 µM GEM | ~45% (enhanced cytotoxicity) |
Data summarized from a study by Fusco, et al. (2021).[1][2]
Table 2: Effect of Protopine (PRO) and Gemcitabine (GEM) on Cell Cycle Distribution.
| Cell Line | Treatment | % of Cells in subG1 Phase (Apoptotic) |
| HDF (Normal Fibroblasts) | 50 µM GEM | Increased |
| 10 µM PRO + 50 µM GEM | Decreased (restored cell cycle) | |
| MIA PaCa-2 (Pancreatic Cancer) | 50 µM GEM | ~387% of control |
| 10 µM PRO + 50 µM GEM | ~525% of control (additive effect) | |
| PANC-1 (Pancreatic Cancer) | 50 µM GEM | ~307% of control |
| 10 µM PRO + 50 µM GEM | ~525% of control (additive effect) |
Data summarized from a study by Fusco, et al. (2021).[1]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the effect of this compound and/or mitigating agents on the viability of adherent cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, with or without the mitigating agent, for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of treated cells relative to the untreated control cells.
-
2. Apoptosis Detection by Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound and/or mitigating agents.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Strategies to mitigate this compound cytotoxicity in normal cells.
Caption: Key signaling pathways activated by Gemcitabine.
References
- 1. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nhsjs.com [nhsjs.com]
- 4. N-acetyl-l-cysteine sensitizes pancreatic cancers to gemcitabine by targeting the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-cysteine sensitizes pancreatic cancers to gemcitabine by targeting the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of Nucleoside Analogs in Pancreatic Cancer Models: Gemcitabine vs. Galocitabine
A comprehensive review of existing literature reveals a significant disparity in the available research data for gemcitabine and galocitabine in the context of pancreatic cancer. While gemcitabine has been extensively studied as a cornerstone of pancreatic cancer therapy for decades, publicly available data on this compound's efficacy and mechanism of action in this specific malignancy is scarce. Therefore, a direct, data-driven comparison as initially intended cannot be provided. This guide will instead offer a detailed overview of gemcitabine's performance in pancreatic cancer models, supported by experimental data and protocols, and will present the limited information available for this compound.
Gemcitabine: The Established Standard
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that has been a first-line chemotherapeutic agent for advanced pancreatic cancer for many years. Its cytotoxic effects are exerted through the disruption of DNA synthesis.
Mechanism of Action
Upon cellular uptake, facilitated by nucleoside transporters, gemcitabine is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[1][2] These metabolites inhibit tumor growth through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.[1][2]
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand. After the incorporation of dFdCTP, one additional nucleotide is added, after which DNA polymerase is unable to proceed, leading to "masked chain termination" and ultimately, apoptosis (programmed cell death).[1][2]
Performance in Pancreatic Cancer Models
In Vitro Studies
Gemcitabine has demonstrated cytotoxic activity against a range of pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies across different cell lines, reflecting intrinsic differences in sensitivity.
| Cell Line | IC50 (nM) - 72h exposure | Reference |
| PANC-1 | 48.55 ± 2.30 | |
| AsPC-1 | Data not consistently reported | |
| BxPC-3 | Data not consistently reported | |
| MiaPaCa-2 | Data not consistently reported |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
In Vivo Studies
In animal models, typically using xenografts where human pancreatic tumors are grown in immunocompromised mice, gemcitabine has been shown to inhibit tumor growth.
| Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Orthotopic murine model (KPC4580P cells) | Intraperitoneal Gemcitabine | See note below |
Note: A study comparing systemic delivery to a pressurized pancreatic retrograde venous infusion (PRVI) showed that at 7 days, mean tumor volume in the systemic gemcitabine group was 857 mm³, compared to 274 mm³ in the PRVI group and 629 mm³ in the control group.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of gemcitabine (e.g., ranging from 0.1 nM to 100 µM) for a specified duration, typically 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.
In Vivo Pancreatic Cancer Xenograft Model
-
Cell Culture: Human pancreatic cancer cells are cultured in appropriate media until they reach a sufficient number for implantation.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of pancreatic cancer cells (e.g., 1 x 10^6 cells in Matrigel) is injected subcutaneously or orthotopically (into the pancreas) of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Drug Administration: Mice are randomized into treatment and control groups. Gemcitabine is typically administered via intraperitoneal injection at a specified dose and schedule (e.g., 100 mg/kg, twice weekly). The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
This compound: An Overview
Information regarding this compound is significantly more limited. It is identified as a small molecule drug and a thymidylate synthase (TYMS) inhibitor. Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor of one of the four nucleotides in DNA. By inhibiting TYMS, this compound would disrupt DNA synthesis, which is a common mechanism for anticancer drugs.
However, there is a lack of published preclinical or clinical studies evaluating the efficacy of this compound specifically in pancreatic cancer models. Without such data, a meaningful comparison to gemcitabine in this context is not possible.
Conclusion
Gemcitabine remains a well-characterized and clinically relevant therapeutic agent for pancreatic cancer, with a clearly defined mechanism of action and a large body of preclinical and clinical data supporting its use. While this compound's classification as a thymidylate synthase inhibitor suggests a potential role in cancer therapy, its efficacy in pancreatic cancer models has not been publicly documented. Further research is required to determine if this compound holds any promise for the treatment of this challenging disease and how it would compare to the established standard of care, gemcitabine. Researchers and drug development professionals are encouraged to consult the primary literature for the most up-to-date findings on novel therapeutic agents.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of Gemcitabine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Gemcitabine against other established chemotherapeutic agents. The data presented is sourced from preclinical and clinical studies to offer a multifaceted view of Gemcitabine's efficacy across various cancer models. Detailed experimental methodologies and signaling pathways are included to support further research and drug development efforts.
Comparative Efficacy of Gemcitabine in Vivo
The following tables summarize the quantitative data from in vivo studies, comparing the anti-tumor effects of Gemcitabine with other standard-of-care chemotherapies in different cancer types.
Table 1: Gemcitabine vs. Doxorubicin in Breast Cancer Xenograft Model
| Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Survival Rate Improvement | Reference |
| Gemcitabine | Significant (P<0.05) | Significant (P<0.05) | Significant (P<0.05) | [1] |
| Doxorubicin | Significant (P<0.05) | Significant (P<0.05) | Significant (P<0.05) | [1] |
| Untreated Control | - | - | - | [1] |
Table 2: Gemcitabine vs. 5-Fluorouracil (5-FU) in Pancreatic Cancer
| Treatment Group | Objective Response Rate | Clinical Benefit | One-Year Survival | Reference |
| Gemcitabine | 9% | 48% | 23% | [2] |
| 5-FU + Leucovorin | 4% | 19% | 32% | [2] |
Note: This data is from a retrospective study in patients with advanced pancreatic cancer.
Table 3: Gemcitabine-Based Regimens in Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | Response Rate | Median Survival | Reference |
| Gemcitabine + Cisplatin | 30.4% | 9.1 months | [3] |
| Cisplatin alone | 11.1% | 7.6 months | [3] |
| Gemcitabine + Pemetrexed | Non-inferior to Gemcitabine + Cisplatin | 10.3 months | [4] |
Note: This data is from Phase III clinical trials in chemotherapy-naive patients with advanced NSCLC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo assessment of Gemcitabine's anti-tumor effects.
Animal Models and Tumor Implantation
-
Animal Species: Athymic nude mice (Nu/Nu) or severe combined immunodeficient (SCID) mice are commonly used for xenograft models to prevent rejection of human tumor cells.[5][6] Syngeneic models in immunocompetent mice (e.g., C57BL/6) are used for studying the interaction with the immune system.
-
Cell Lines: Various human cancer cell lines are used depending on the cancer type being studied. For instance:
-
Implantation: Tumor cells (typically 1 x 105 to 5 x 106 cells suspended in a medium like PBS or Matrigel) are implanted subcutaneously or orthotopically into the mice.[5][6][9] Tumor growth is monitored, and treatment is initiated when tumors reach a palpable size (e.g., ~50 mm³).[9]
Drug Administration
-
Preparation: Gemcitabine hydrochloride is typically reconstituted in a sterile saline solution for injection.
-
Route of Administration: The most common routes for preclinical in vivo studies are intraperitoneal (i.p.) or intravenous (i.v.) injections.[6][10]
-
Dosing Regimen: Dosing schedules for Gemcitabine in mice can vary. A common regimen is 50 mg/kg administered intraperitoneally twice a week.[9] Another study used 120 mg/kg administered every 3 days.[11] The maximum tolerated dose (MTD) is often determined in preliminary studies to inform the therapeutic dose.
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Tumor size is typically measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Bioluminescence Imaging: For tumor cell lines engineered to express luciferase, in vivo imaging systems can be used to monitor tumor growth and metastasis non-invasively.[6]
-
Survival Studies: Animals are monitored for signs of toxicity and morbidity. The endpoint is often tumor volume reaching a predetermined size or the animal showing signs of distress, and survival curves are generated.
-
Immunohistochemistry: At the end of the study, tumors are excised, and immunohistochemical analysis can be performed to assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
Mechanism of Action and Signaling Pathway
Gemcitabine is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis.
Gemcitabine's Intracellular Activation and Action
Once transported into the cell, Gemcitabine is converted to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.
-
dFdCTP: Competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into the DNA strand by DNA polymerase. This leads to "masked chain termination," where after the incorporation of one more nucleotide, DNA synthesis is halted.
-
dFdCDP: Inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletes the intracellular pool of dCTP, further enhancing the incorporation of dFdCTP into DNA.
The disruption of DNA replication and repair mechanisms ultimately triggers apoptosis in rapidly dividing cancer cells.
Figure 1: Intracellular activation and mechanism of action of Gemcitabine.
Experimental Workflow and Comparative Logic
The following diagrams illustrate a typical workflow for an in vivo study comparing Gemcitabine to an alternative therapy and the logical framework for the comparison.
Figure 2: A generalized experimental workflow for in vivo anti-tumor studies.
Figure 3: Logical diagram illustrating the comparative analysis approach.
References
- 1. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 2. Metronomic gemcitabine suppresses tumour growth, improves perfusion, and reduces hypoxia in human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fixed-dose-rate administration of gemcitabine in cancer-bearing cats: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gemcitabine, platinum, and paclitaxel regimens in patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activity of gemcitabine in patients with advanced ovarian cancer: responses seen following platinum and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II study of gemcitabine and weekly paclitaxel in recurrent platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison: Galocitabine vs. Capecitabine in Preclinical Oncology Research
In the landscape of fluoropyrimidine chemotherapy, both Galocitabine and Capecitabine have been developed as oral prodrugs of 5-fluorouracil (5-FU), aiming to improve upon the therapeutic index of intravenously administered 5-FU. This guide provides a detailed, objective comparison of their performance based on available preclinical data, catering to researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and Capecitabine are designed to be converted to the cytotoxic agent 5-FU, which then exerts its anticancer effects by inhibiting thymidylate synthase (TYMS) and interfering with DNA and RNA synthesis.[1][2] However, their enzymatic activation pathways and resulting metabolic profiles differ, influencing their efficacy and toxicity.
This compound , also known as RO 09-1390 or Neofrutulon, is a prodrug of 5'-deoxy-5-fluorouridine (5'-DFUR).[3][4] Its development was primarily aimed at reducing the gastrointestinal toxicity associated with 5'-DFUR.[4]
Capecitabine is also a prodrug that is converted to 5-FU through a multi-step enzymatic process. This process is designed to achieve higher concentrations of 5-FU within tumor tissue, thereby enhancing its anti-tumor activity while minimizing systemic toxicity.
Signaling Pathway of 5-FU (Active Metabolite of this compound and Capecitabine)
Caption: Metabolic activation of this compound and Capecitabine to 5-FU and its subsequent mechanisms of action.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Capecitabine from preclinical studies. It is important to note that publicly available data for this compound is significantly more limited compared to Capecitabine.
Table 1: In Vivo Antitumor Activity
| Drug | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| This compound (RO09-1390) | Nude Mice | Human Gastric Cancer Xenografts | 0.08-0.64 mmol/kg, p.o. daily for 14 days | Significant growth inhibition; lower IC50 than 5'-DFUR | [3] |
| This compound (RO 09-1390) | Mice | Lewis Lung Carcinoma | Not specified | Similar tumor growth inhibition to 5'-DFUR at equivalent doses | [4] |
| Capecitabine | Nude Mice | Human Colon Cancer Xenografts (HCT116) | Not specified | High tumor growth inhibition (101%) | [5] |
| Capecitabine | Nude Mice | Human Breast Cancer Xenografts (MX-1) | Not specified | More effective and safer than 5-FU | [6] |
Table 2: Comparative Toxicity
| Drug | Animal Model | Key Toxicity Findings | Reference |
| This compound (RO 09-1390) | Mice | Much less toxic to the intestinal tract than 5'-DFUR; less damage to intestinal mucosal membrane and less diarrhea. | [4][6] |
| 5'-DFUR (for comparison) | Mice | Damage to intestinal mucosal membrane and severe diarrhea. | [3][4] |
| Capecitabine | Humans | Common adverse events include hand-foot syndrome, diarrhea, and nausea. | Not applicable for direct preclinical comparison in this context. |
No direct comparative in vivo toxicity studies between this compound and Capecitabine were identified in the search results.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Antitumor Efficacy in Xenograft Models (this compound)
-
Animal Model: Nude mice.[3]
-
Tumor Implantation: Six human digestive organ cancer xenograft lines (two gastric, one esophageal, one colorectal, one gall bladder, and one bile duct) were subcutaneously transplanted into the mice.[3]
-
Drug Administration: this compound (RO09-1390) was administered orally once daily for 14 consecutive days at doses ranging from 0.08 to 0.64 mmol/kg.[3] A parallel group received 5'-DFUR for comparison.[3]
-
Efficacy Evaluation: Tumor growth was monitored, and the inhibitory effects of the drugs were assessed. The IC50 (the concentration of drug that inhibits tumor growth by 50%) was calculated for the responsive tumor lines.[3]
-
Toxicity Assessment: Animal mortality, body weight loss, and the presence of diarrhea were recorded to evaluate the toxicity of the treatments.[3]
Experimental Workflow for Xenograft Studies
Caption: A generalized workflow for assessing in vivo antitumor efficacy using xenograft models.
Summary of Findings and Conclusion
The available preclinical data suggests that this compound was developed as a 5-FU prodrug with a primary advantage of reduced gastrointestinal toxicity compared to its parent compound, 5'-DFUR.[4] In the limited xenograft studies found, it demonstrated antitumor activity comparable to 5'-DFUR in some cancer types, with the benefit of a better safety profile allowing for higher dosing and longer treatment duration, which translated to improved survival in a Lewis lung carcinoma model.[3][4]
Capecitabine, for which a more extensive body of research is available, has also demonstrated significant antitumor efficacy across a broad range of preclinical models and is now a widely used clinical agent.[5][6]
A direct, comprehensive head-to-head comparison of this compound and Capecitabine is hampered by the limited publicly available data on this compound, particularly regarding its in vitro cytotoxicity, effects on apoptosis and the cell cycle, and detailed pharmacokinetic/pharmacodynamic studies. The discontinuation of this compound's development in 2007 further contributes to this data scarcity.[7]
For researchers and drug development professionals, the story of this compound highlights a classic challenge in oncology drug development: balancing efficacy and toxicity. While it showed promise in mitigating a key toxicity of its parent compound, its overall development was not pursued to completion. Capecitabine, on the other hand, successfully navigated the development and regulatory process to become a standard-of-care treatment for several cancers. Further research into the specific properties that led to the discontinuation of this compound could provide valuable insights for the design of future fluoropyrimidine prodrugs.
References
- 1. This compound | C19H22FN3O8 | CID 65950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comparative study of the antitumor activities of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro09-1390) on human digestive organ cancer xenograft lines transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5′‐deoxy‐5‐fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIOACTIVATION OF CAPECITABINE IN HUMAN LIVER: INVOLVEMENT OF THE CYTOSOLIC ENZYME ON 5′-DEOXY-5-FLUOROCYTIDINE FORMATION | CoLab [colab.ws]
- 7. This compound - AdisInsight [adisinsight.springer.com]
The Evolving Landscape of Cancer Therapy: A Comparative Guide to Galocitabine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and less toxic cancer therapies has led to significant advancements in the development of nucleoside analogs. Galocitabine, a derivative of gemcitabine, and its related compounds are at the forefront of this research, demonstrating promising preclinical and clinical activity against a range of solid tumors. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Unveiling the Potential: A Head-to-Head Comparison
Recent in vitro studies have highlighted the superior cytotoxic effects of novel this compound derivatives compared to the parent compound, gemcitabine. The following tables summarize the quantitative data from key preclinical investigations.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gemcitabine | MCF7 | Breast Cancer | > 50 |
| A549 | Lung Cancer | > 50 | |
| PC3 | Prostate Cancer | > 50 | |
| Com. 10 | MCF7 | Breast Cancer | 9.45[1] |
| A549 | Lung Cancer | 6.93[1] | |
| PC3 | Prostate Cancer | 12.09[1] | |
| Com. 16 | MCF7 | Breast Cancer | 12.23[1] |
| A549 | Lung Cancer | 6.60[1] | |
| PC3 | Prostate Cancer | 21.57[1] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.
Table 2: In Vitro and In Vivo Efficacy of Stearoyl Gemcitabine Nanoparticles (GemC18-NPs)
| Compound | Cell Line/Tumor Model | Cancer Type | IC50 (nM) / Tumor Growth Inhibition |
| Gemcitabine HCl | TC-1 | Lung Carcinoma | ~10 |
| BxPC-3 | Pancreatic Cancer | ~15 | |
| TC-1 (in vivo) | Lung Carcinoma | Significant delay in tumor growth | |
| BxPC-3 (in vivo) | Pancreatic Cancer | No significant effect on tumor growth | |
| GemC18-NPs | TC-1 | Lung Carcinoma | ~100 |
| BxPC-3 | Pancreatic Cancer | ~150 | |
| TC-1 (in vivo) | Lung Carcinoma | Significant delay in tumor growth | |
| BxPC-3 (in vivo) | Pancreatic Cancer | Complete inhibition of tumor growth |
Decoding the Mechanism: Signaling Pathways of this compound Action
This compound, like its parent compound gemcitabine, exerts its anticancer effects by interfering with DNA synthesis and inducing programmed cell death (apoptosis). Upon cellular uptake, it is converted into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the building blocks of DNA. dFdCTP is incorporated into the DNA strand, leading to chain termination and the activation of DNA damage response pathways.
Caption: Mechanism of action of this compound.
The DNA damage and replication stress induced by this compound activate complex signaling networks that ultimately determine the cell's fate. Key pathways involved include the AMPK/mTOR and the DNA damage response pathways mediated by ATM/Chk2 and ATR/Chk1.
Caption: Downstream signaling pathways activated by this compound.
Experimental Corner: A Look at the Methodologies
The following sections detail the experimental protocols employed in the studies cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (MCF7, A549, and PC3) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells were then treated with various concentrations of gemcitabine, Com. 10, and Com. 16 and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.
In Vivo Antitumor Efficacy Study
This study evaluated the in vivo efficacy of stearoyl gemcitabine nanoparticles (GemC18-NPs).
-
Animal Models: Female C57BL/6 mice were used for the TC-1 tumor model, and athymic nude mice were used for the BxPC-3 tumor model.
-
Tumor Cell Implantation: TC-1 or BxPC-3 cells were injected subcutaneously into the flanks of the respective mouse strains.
-
Treatment Regimen: When the tumors reached a certain volume, the mice were randomly assigned to treatment groups. Gemcitabine HCl or GemC18-NPs were administered via intravenous injection. For the TC-1 model, treatment was given on days 4 and 13 post-tumor implantation. For the BxPC-3 model, treatment was administered on days 6 and 19.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: The tumor growth in the treated groups was compared to that in the control group (receiving a vehicle).
Caption: Experimental workflows for in vitro and in vivo studies.
Conclusion
The development of this compound derivatives represents a significant step forward in the quest for more effective cancer treatments. The data presented in this guide clearly indicate that novel derivatives, such as Com. 10, Com. 16, and the nanoparticle formulation GemC18-NPs, exhibit enhanced anticancer activity compared to the parent compound, gemcitabine. A thorough understanding of their mechanisms of action and the signaling pathways they modulate is crucial for their successful clinical translation. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to build upon these promising findings and further advance the field of cancer therapy.
References
A Comparative Guide to the Safety Profiles of Galocitabine and Gemcitabine
A critical evaluation of the available safety and toxicity data for two nucleoside analogues, Galocitabine and Gemcitabine, intended for researchers, scientists, and drug development professionals.
Executive Summary
A comprehensive comparison of the safety profiles of this compound and Gemcitabine is currently hampered by a significant lack of publicly available preclinical and clinical safety data for this compound. In contrast, Gemcitabine, a widely used chemotherapeutic agent, has a well-documented safety profile established through extensive clinical trials and post-marketing surveillance. This guide provides a detailed overview of the known safety profile of Gemcitabine, alongside a framework for the types of data that would be necessary to conduct a thorough comparative safety assessment with this compound.
Gemcitabine: A Well-Characterized Safety Profile
Gemcitabine is a nucleoside analogue used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its safety profile is considered relatively mild for a cytotoxic agent, though it is associated with a range of adverse effects.[2][3][4][5]
Quantitative Safety Data for Gemcitabine
The following tables summarize the incidence of common adverse reactions associated with single-agent Gemcitabine across multiple clinical studies.
Table 1: Hematological Toxicities with Single-Agent Gemcitabine
| Adverse Event | Grade 3 Incidence (%) | Grade 4 Incidence (%) |
| Neutropenia | 18.7 - 25 | 5.7 - 6.0 |
| Anemia | 6.4 - 8 | 0.9 - 1.3 |
| Thrombocytopenia | 3.7 - 5 | 1.0 - 1.1 |
| Leukopenia | 8.1 - 8.6 | 0.5 - 0.7 |
Data compiled from multiple sources.[2][3][5][6]
Table 2: Non-Hematological Toxicities with Single-Agent Gemcitabine
| Adverse Event | All Grades Incidence (%) | Grade 3/4 Incidence (%) |
| Nausea and Vomiting | ≥20 | <18.4 (Grade 3/4 Nausea/Vomiting) |
| Increased ALT | ≥20 | ≥5 (Grade 3/4) |
| Increased AST | ≥20 | ≥5 (Grade 3/4) |
| Proteinuria | ≥20 | Not specified |
| Fever | ≥20 | Not specified |
| Hematuria | ≥20 | Not specified |
| Rash | ≥20 | Not specified |
| Dyspnea | ≥20 | 1.4 (Grade 3/4 Pulmonary Toxicity) |
| Edema | 13 - 20.3 | Not specified |
| Flu-like symptoms | 19 | Not specified |
Data compiled from multiple sources.[5][7]
Key Safety Considerations with Gemcitabine
-
Myelosuppression: The most common dose-limiting toxicity of Gemcitabine is myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.[1][4][8]
-
Hepatic and Renal Toxicity: Transient elevations in liver transaminases are common but rarely dose-limiting.[2][3][5] Mild proteinuria and hematuria are also observed.[2][3][5]
-
Pulmonary Toxicity: Serious pulmonary adverse events, though rare, can occur and include interstitial pneumonitis, pulmonary fibrosis, and acute respiratory distress syndrome (ARDS).[1][8]
-
Cardiovascular Events: While infrequent, myocardial infarction, arrhythmias, and heart failure have been reported in patients receiving Gemcitabine.[9]
-
Gastrointestinal Effects: Nausea and vomiting are common but are generally mild and manageable with standard antiemetics.[2][3][10][11]
This compound: An Undefined Safety Profile
At present, there is a notable absence of publicly available, peer-reviewed clinical trial data detailing the safety and tolerability of this compound in human subjects. Preclinical toxicology data is also scarce in the public domain. To conduct a meaningful comparison with Gemcitabine, the following data for this compound would be essential:
-
Phase I Clinical Trial Data: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
-
Phase II/III Clinical Trial Data: To establish the incidence and severity of adverse events in a larger patient population.
-
Preclinical Toxicology Studies: Including single-dose and repeated-dose toxicity studies in relevant animal models to identify target organs of toxicity.
-
Safety Pharmacology Studies: To assess effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).
Experimental Protocols for Safety Assessment
The following are standard experimental protocols used to evaluate the safety profile of chemotherapeutic agents like Gemcitabine and would be necessary for this compound.
Preclinical Toxicology Studies
Objective: To determine the toxicity profile of the drug in animal models before human administration.
Methodology:
-
Species Selection: Typically, one rodent (e.g., rat) and one non-rodent (e.g., dog) species are used.[12]
-
Dose Range-Finding Studies: Acute single-dose studies are conducted to determine the maximum tolerated dose (MTD).[12]
-
Repeated-Dose Toxicity Studies: Subchronic (e.g., 28-day) and chronic (e.g., 90-day) studies are performed to assess cumulative toxicity.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Hematology and clinical chemistry (multiple time points)
-
Urinalysis (multiple time points)
-
Gross pathology at necropsy
-
Organ weights
-
Histopathology of a comprehensive list of tissues
-
Clinical Trial Safety Monitoring
Objective: To monitor and document the adverse events experienced by patients receiving the drug in a clinical trial setting.
Methodology:
-
Patient Population: Clearly defined patient cohorts based on cancer type and prior treatment history.
-
Treatment Regimen: Standardized dosing and administration schedule.
-
Adverse Event (AE) Monitoring:
-
Regular physical examinations and vital sign measurements.
-
Weekly complete blood counts (CBC) with differential to monitor for myelosuppression.
-
Regular comprehensive metabolic panels to assess hepatic and renal function.
-
Imaging studies (e.g., chest X-ray, CT scan) as needed to investigate suspected organ toxicity.
-
-
AE Grading: Adverse events are graded for severity, typically using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathways and Experimental Workflows
Gemcitabine's Mechanism of Action and Associated Toxicity
Gemcitabine is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[8] dFdCTP is incorporated into DNA, leading to inhibition of DNA synthesis and apoptosis. dFdCDP inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides necessary for DNA replication. This mechanism of action, while effective against cancer cells, also affects rapidly dividing normal cells, leading to toxicities such as myelosuppression.
Caption: Intracellular activation of Gemcitabine and its mechanism of action.
General Workflow for Preclinical Safety Assessment
The following diagram illustrates a typical workflow for the preclinical safety and toxicity assessment of a new chemical entity.
Caption: A generalized workflow for preclinical toxicology assessment.
Conclusion
The safety profile of Gemcitabine is well-established, with myelosuppression being the primary dose-limiting toxicity. Other common adverse events include nausea, vomiting, and transient elevations in liver enzymes. While generally considered to have a mild safety profile for a cytotoxic agent, serious pulmonary and cardiovascular toxicities can occur. A direct and meaningful comparison of the safety profiles of Gemcitabine and this compound is not feasible at this time due to the lack of publicly available safety data for this compound. Further preclinical and clinical investigation of this compound is required to elucidate its safety and tolerability profile.
References
- 1. Facebook [cancer.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safety profile of gemcitabine [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety profile of gemcitabine in non-small-cell lung cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine--a safety review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemcitabine safety overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Toxicology and pharmacokinetics of intravesical gemcitabine: a preclinical study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
- 11. Severe acute toxicity following gemcitabine administration: A report of four cases with cytidine deaminase polymorphisms evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edelweisspublications.com [edelweisspublications.com]
In Vivo Validation of Galocitabine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of Galocitabine's mechanism of action. Due to the limited availability of specific in vivo data for this compound, this guide leverages data from the structurally and mechanistically similar nucleoside analog, Gemcitabine, to illustrate the experimental validation process and expected outcomes. This compound is identified as a potent inhibitor of thymidylate synthase (TYMS), a critical enzyme in DNA synthesis. This guide will therefore focus on the in vivo methodologies used to validate TYMS inhibition and the resulting anti-tumor efficacy.
Comparative Analysis of In Vivo Efficacy
The following table summarizes typical quantitative data from in vivo studies of nucleoside analogs, using Gemcitabine as a representative agent. These data points are essential for evaluating the anti-tumor activity of compounds like this compound in preclinical models.
| Parameter | This compound (Expected) | Gemcitabine (Reported) | Alternative: Cytarabine (Reported) |
| Tumor Growth Inhibition (TGI) (%) | Data not available | Up to 70% in pancreatic cancer xenografts[1] | Significant TGI in AML models[2] |
| Animal Model | Acute Myeloid Leukemia (AML) Xenograft | Pancreatic Cancer (BxPC-3, Panc-1) Xenografts[3][4] | Acute Myeloid Leukemia (L1210, P388) Models[2] |
| Dosing Regimen | To be determined | 40-120 mg/kg, intraperitoneally, various schedules[4][5] | Dose-dependent, often in combination[6] |
| Survival Benefit (Median) | Data not available | Significant increase in survival in preclinical models[7] | Improves survival in AML models[2] |
| Mechanism-Related Biomarker Change | Decreased intratumoral TYMS activity | Inhibition of ribonucleotide reductase, incorporation into DNA[8] | Incorporation into DNA, induction of apoptosis[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are standard protocols for key experiments used to validate the mechanism of action of nucleoside analogs like this compound.
Animal Models for Acute Myeloid Leukemia (AML)
-
Objective: To establish a reliable in vivo model for testing the efficacy of this compound against AML.
-
Protocol:
-
Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13) are cultured under standard conditions.
-
Animal Strain: Immunocompromised mice, such as NOD/SCID or NSG mice, are used to prevent graft rejection.[2]
-
Xenograft Implantation: A suspension of 1-5 x 10^6 AML cells in a suitable medium (e.g., PBS or Matrigel) is injected intravenously or subcutaneously into the mice.
-
Tumor Establishment: Engraftment is monitored through bioluminescence imaging (if cells are luciferase-tagged) or by monitoring for signs of disease progression (e.g., weight loss, hind limb paralysis).
-
In Vivo Efficacy Study
-
Objective: To assess the anti-tumor activity of this compound in an established AML xenograft model.
-
Protocol:
-
Animal Grouping: Once tumors are established (e.g., palpable or a clear bioluminescent signal), mice are randomized into treatment and control groups (typically n=8-10 per group).
-
Treatment Administration: this compound is administered at various doses and schedules (to be determined in dose-finding studies). A vehicle control group receives the formulation buffer. A positive control group may receive a standard-of-care agent like Cytarabine.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers for subcutaneous tumors or bioluminescence imaging for disseminated disease.
-
Survival Monitoring: Animals are monitored daily for signs of toxicity and morbidity. The study endpoint is typically a pre-defined tumor volume or the onset of clinical signs requiring euthanasia. Survival data is plotted using Kaplan-Meier curves.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.
-
In Vivo Target Engagement (TYMS Inhibition) Assay
-
Objective: To confirm that this compound inhibits its target, TYMS, within the tumor tissue in vivo.
-
Protocol:
-
Treatment: Tumor-bearing mice are treated with this compound or vehicle control.
-
Tissue Collection: At various time points after treatment, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Tumor tissue is homogenized, and protein lysates are prepared.
-
TYMS Activity Assay: A common method is the tritiated 5-fluoro-2'-deoxyuridylate (FdUMP)-binding assay, which measures the level of active TYMS enzyme.[10]
-
Western Blotting: Expression levels of TYMS protein can be assessed by Western blot to determine if the inhibitor affects protein expression.
-
Immunohistochemistry (IHC): IHC can be used to visualize the expression and localization of TYMS within the tumor tissue.[11]
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound, a typical in vivo experimental workflow, and the logical relationship of its mechanism of action.
Caption: Proposed mechanism of action for this compound.
References
- 1. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel [creative-animodel.com]
- 3. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TYMS Knockdown Suppresses Cells Proliferation, Promotes Ferroptosis via Inhibits PI3K/Akt/mTOR Signaling Pathway Activation in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Galocitabine: A Guide for Laboratory Professionals
Galocitabine, also known as gemcitabine, is a cytotoxic agent widely used in cancer research and therapy. Due to its potential to damage fertility or the unborn child, it is classified as a hazardous substance requiring stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[1][2] Adherence to these procedures is not only a matter of safety but also a legal requirement under regulations governing hazardous and pharmaceutical waste.[3][4]
This guide provides essential, step-by-step instructions for the proper disposal of this compound and contaminated materials in a research and drug development setting.
Core Safety Principles for Handling this compound
Before any disposal procedure, it is imperative to follow safe handling practices to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a protective gown with a solid front, eye protection, and a face shield.[1][5][6]
-
Designated Work Area: All handling of this compound should be conducted in a dedicated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet, to prevent aerosolization and contamination.[5]
-
Training: All personnel handling this compound must be trained on its hazards and the proper procedures for safe handling, spill cleanup, and waste disposal.[3][7]
This compound Waste Classification and Segregation
Proper segregation of cytotoxic waste is the first and most critical step in the disposal process. Mixing cytotoxic waste with other waste streams renders the entire volume hazardous, increasing disposal costs and risks.[8] this compound waste is typically categorized as follows:
| Waste Category | Description | Disposal Container |
| Bulk Cytotoxic Waste | Unused or expired this compound, partially used vials, and materials heavily contaminated from a spill. | Labeled, leak-proof, and sealed hazardous waste container. Often designated by a specific color, such as yellow (US) or purple (UK).[9][10] |
| Trace Cytotoxic Waste | Items with residual amounts of this compound, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable materials. | Labeled cytotoxic waste container (e.g., yellow sharps container for sharps, yellow bag for soft waste).[4][9] |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Puncture-resistant, leak-proof sharps container specifically designated for cytotoxic waste (e.g., purple-lidded).[6][11] |
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired this compound (Bulk Waste)
-
Consult Regulations: Refer to your institution's specific policies and local regulations for hazardous waste disposal. These materials are typically regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[8][3]
-
Containerization: Place the original vial or container of unused/expired this compound into a designated, clearly labeled hazardous waste container. Do not attempt to empty or rinse the container.
-
Labeling: Ensure the container is labeled "Hazardous Waste," "Cytotoxic Waste," and lists "this compound" or "Gemcitabine" as a constituent.
-
Storage: Store the waste container in a secure, designated area away from general lab traffic until it is collected by a licensed hazardous waste transporter.[1]
-
Documentation: Maintain a manifest or log of all bulk cytotoxic waste awaiting disposal, as required by regulations.[12]
Protocol 2: Disposal of Contaminated Materials (Trace Waste)
-
Segregation at Point of Use: Immediately after use, place all contaminated items into the correct trace cytotoxic waste container.
-
Soft Waste: Gloves, gowns, bench paper, and other soft materials should be placed in a designated, labeled cytotoxic waste bag (often yellow).[6][9]
-
Sharps: All contaminated sharps must be placed directly into a puncture-resistant, cytotoxic sharps container (often with a purple lid).[6][10][11] Do not recap, bend, or break needles.
-
Empty Vials and Glassware: Place empty vials and other contaminated glassware into the cytotoxic sharps container to prevent breakage and potential exposure.
-
-
Container Sealing: Once the waste container is full (typically no more than three-quarters), securely seal it.
-
Disposal: The sealed container should be placed in the designated accumulation area for collection and subsequent incineration by a licensed medical waste disposal company.[8][3]
Mandatory Visualizations: Workflows
The following diagrams illustrate the essential decision-making and procedural workflows for handling this compound waste and spills.
Caption: A decision tree for the proper segregation and disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. danielshealth.com [danielshealth.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 12. leegov.com [leegov.com]
Essential Safety and Logistical Information for Handling Galocitabine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Galocitabine based on safety data for the closely related cytotoxic drug Gemcitabine and general guidelines for handling cytotoxic agents. It is essential to consult the specific Safety Data Sheet (SDS) for this compound as soon as it is available and to adhere to your institution's safety protocols.
Core Safety Principles
This compound, as a cytotoxic agent, is presumed to be hazardous.[1] The primary risks associated with handling cytotoxic drugs include carcinogenicity, mutagenicity, and teratogenicity.[2][3] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2][4] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure to all personnel.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound at all stages, from preparation to disposal. The following table summarizes the recommended PPE for various activities.
| Activity | Required PPE | Notes |
| Preparation of this compound Solutions | - Double chemotherapy-tested gloves- Disposable, fluid-resistant gown- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher) | All manipulations should be performed in a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5] |
| Administration of this compound | - Chemotherapy-tested gloves- Disposable gown- Eye protection (if there is a splash risk) | Luer-lock fittings and closed-system transfer devices (CSTDs) are recommended to minimize the risk of leaks and spills.[5] |
| Handling of Waste and Contaminated Materials | - Double chemotherapy-tested gloves- Disposable gown- Eye protection | All waste must be segregated into designated cytotoxic waste containers. |
| Spill Cleanup | - Double chemotherapy-tested gloves- Disposable, fluid-resistant gown- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher) | A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following step-by-step procedures are designed to ensure the safe handling and disposal of this compound.
1. Preparation for Handling this compound:
-
Training: All personnel must be trained in the safe handling of cytotoxic agents.[1]
-
Area Preparation: Designate a specific area for the preparation of this compound. This area must be equipped with a biological safety cabinet (BSC) and a cytotoxic spill kit.
-
PPE Donning: Before entering the designated handling area, don the appropriate PPE as specified in the table above.
2. Handling and Preparation of this compound:
-
Aseptic Technique: All procedures within the BSC should be performed using aseptic techniques to prevent contamination of the product and the work environment.
-
Spill Prevention: Place a disposable, plastic-backed absorbent pad on the work surface of the BSC to contain any minor spills.[5]
-
Labeling: Clearly label all containers with the drug name, concentration, and date of preparation.
3. Waste Disposal:
-
Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and absorbent pads, are considered cytotoxic waste.
-
Containerization: Dispose of all cytotoxic waste in clearly labeled, puncture-proof, and leak-proof containers.
-
Final Disposal: Follow institutional and local regulations for the final disposal of cytotoxic waste.
4. Spill Management:
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
-
Don PPE: Put on the full set of PPE for spill cleanup.
-
Containment: Use the absorbent materials from the cytotoxic spill kit to contain the spill.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards.
-
Decontamination: Decontaminate the area with an appropriate cleaning agent.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
Visualization of the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
